1,1'-Biphenyl, 4-(2-bromoethyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZWZOGXPFMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS 41900-13-4)
[1]
Executive Summary
1,1'-Biphenyl, 4-(2-bromoethyl)- (also known as 4-(2-bromoethyl)biphenyl) is a specialized alkyl halide intermediate used primarily in medicinal chemistry and materials science. Unlike its shorter homolog 4-(bromomethyl)biphenyl—widely used in the synthesis of "Sartan" antihypertensives—this ethyl-linked congener provides a two-carbon spacer. This subtle structural difference is critical for optimizing pharmacophore flexibility and avoiding steric clashes in protein-ligand docking.
This guide outlines its physicochemical profile, validated synthetic protocols, and downstream utility as an electrophilic building block.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| CAS Number | 41900-13-4 |
| IUPAC Name | 4-(2-Bromoethyl)-1,1'-biphenyl |
| Synonyms | 1-(2-Bromoethyl)-4-phenylbenzene; 2-(4-Biphenylyl)ethyl bromide |
| Molecular Formula | C₁₄H₁₃Br |
| Molecular Weight | 261.16 g/mol |
| SMILES | BrCCc1ccc(cc1)c2ccccc2 |
| Structure | Biphenyl core with a primary alkyl bromide at the para position.[1][2][3][4][5][6][7][8] |
Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | White to pale yellow powder.[9] |
| Melting Point | 78–82 °C (Typical range) | Value varies by purity; analogs melt ~80°C. |
| Boiling Point | ~350 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water. |
| Reactivity | Electrophile (Alkylating agent) | Susceptible to hydrolysis in moist air. |
Synthetic Routes & Manufacturing[13]
The synthesis of CAS 41900-13-4 generally follows two primary pathways. The Alcohol Conversion route is preferred for laboratory scale due to higher specificity, while Hydrobromination is utilized industrially for atom economy.
Method A: Bromination of 2-(4-Biphenylyl)ethanol (Lab Scale)
This method uses phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to convert the primary alcohol to the bromide.
-
Precursor: 2-(4-Biphenylyl)ethanol (CAS 19439-60-2).
-
Reagents: PBr₃ (0.4 equiv) or 48% HBr (excess).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Mechanism: SN2 Substitution.
Method B: Anti-Markovnikov Hydrobromination (Industrial)
Radical addition of HBr to 4-vinylbiphenyl allows for direct functionalization of the alkene.
-
Precursor: 4-Vinylbiphenyl (CAS 2350-89-2).[10]
-
Reagents: HBr (gas), Peroxide initiator (e.g., Benzoyl Peroxide).
-
Conditions: Radical mechanism ensures the bromide adds to the terminal carbon (anti-Markovnikov).
Visualization: Synthetic Pathways
Caption: Divergent synthetic strategies for CAS 41900-13-4 via nucleophilic substitution (top) or radical addition (bottom).
Validated Experimental Protocol (Lab Scale)
Objective: Synthesis of 4-(2-bromoethyl)biphenyl from 2-(4-biphenylyl)ethanol using PBr₃.
Materials
-
2-(4-Biphenylyl)ethanol (10.0 mmol, 1.98 g)
-
Phosphorus tribromide (PBr₃) (4.0 mmol, 1.08 g)
-
Dichloromethane (anhydrous, 20 mL)
-
Saturated NaHCO₃ solution
Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.
-
Dissolution: Dissolve 2-(4-biphenylyl)ethanol in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Add PBr₃ dropwise over 15 minutes. Caution: Reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Hexane/EtOAc 4:1). The starting alcohol (lower R_f) should disappear.
-
Quench: Cool back to 0 °C and carefully quench with 10 mL of ice-cold water.
-
Workup: Separate the organic layer. Wash with sat. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via flash chromatography (100% Hexanes) to yield a white crystalline solid.
Reactivity & Applications
Medicinal Chemistry (Linker Design)
The 2-bromoethyl group acts as a "soft" electrophile. It is extensively used to attach the lipophilic biphenyl moiety to polar pharmacophores, such as piperazines or imidazoles.
-
Reaction: SN2 Alkylation.
-
Example: Reaction with Piperazine yields 1-(2-(4-biphenylyl)ethyl)piperazine, a scaffold found in dopamine receptor ligands.
-
Advantage: The ethyl spacer (approx. 3.5 Å) allows rotational freedom that the methyl spacer (approx. 1.5 Å) lacks, often improving binding affinity in GPCR pockets.
Materials Science (Liquid Crystals)
Biphenyls are classic mesogens (liquid crystal cores).
-
Utility: This intermediate allows the attachment of alkyl chains or polar head groups to the biphenyl core.
-
Application: Synthesis of smectic liquid crystals where the ethyl spacer decouples the aromatic core from the terminal functionality.
Suzuki-Miyaura Coupling
While the alkyl bromide is the primary reactive site, the biphenyl ring itself can be further functionalized.
-
Selectivity: Under standard Pd-catalyzed conditions, the alkyl bromide is stable, allowing for halogenation or coupling at the aromatic positions if pre-functionalized (e.g., 4'-bromo-4-(2-bromoethyl)biphenyl).
Visualization: Reactivity Profile
Caption: The electrophilic ethyl chain serves as a versatile anchor for nucleophilic attachment of pharmacophores.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[11] |
| Eye Irritation | H319 | Causes serious eye irritation.[12][13] |
| STOT-SE | H335 | May cause respiratory irritation.[11] |
Handling Protocols:
-
Engineering Controls: Always handle in a fume hood. The compound is a potent alkylating agent and potential lachrymator.
-
Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed to prevent hydrolysis.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause elimination to styrene derivatives).
References
-
PubChem. 1,1'-Biphenyl, 4-(2-bromoethyl)- Compound Summary. National Library of Medicine. Link
-
BenchChem. 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. (General reactivity context). Link
-
ChemicalBook. 4-(2-Bromoethyl)-1,1'-biphenyl Suppliers and Properties.Link
-
Fisher Scientific. Safety Data Sheet: Alkyl Bromides.Link
-
Asian Journal of Chemistry. Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (Demonstrates amine alkylation). Link
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties [mdpi.com]
- 3. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. pipharm.com [pipharm.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Solubility Profile of 4-(2-Bromoethyl)biphenyl: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-(2-Bromoethyl)biphenyl is a key intermediate in organic synthesis, particularly valued in the construction of complex molecular architectures for pharmaceuticals and advanced materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and ensuring reproducibility in drug development workflows. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Bromoethyl)biphenyl, grounded in fundamental physicochemical principles. Due to the scarcity of published quantitative data for this specific molecule, this paper synthesizes information from analogous structures, presents a predicted solubility profile, and provides a detailed, field-proven experimental protocol for its empirical determination.
Introduction: The Synthetic Importance of 4-(2-Bromoethyl)biphenyl
4-(2-Bromoethyl)biphenyl belongs to a class of substituted biphenyls that serve as versatile building blocks in modern chemistry. The biphenyl scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[1][2] The addition of the bromoethyl functional group provides a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the strategic elaboration of the core structure.[3]
The efficiency of these synthetic steps—from reaction setup to product isolation and purification via crystallization—is critically dependent on the choice of solvent. An improper solvent can lead to poor reaction kinetics, low yields, and significant challenges in purification. Therefore, a predictive understanding and the ability to experimentally verify the solubility of 4-(2-Bromoethyl)biphenyl are essential skills for any scientist working with this intermediate.
Theoretical Underpinnings of Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[4] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of 4-(2-Bromoethyl)biphenyl, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure Analysis
The 4-(2-Bromoethyl)biphenyl molecule (C₁₄H₁₃Br) can be deconstructed into two key regions influencing its solubility:
-
The Biphenyl Core (C₁₂H₉-): This large, aromatic system is composed of two phenyl rings. It is non-polar, hydrophobic, and dominated by van der Waals forces and π-π stacking interactions. This substantial non-polar character is the primary determinant of its overall solubility profile, making it inherently more soluble in non-polar organic solvents.[5][6]
-
The Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond introduces a degree of polarity due to the difference in electronegativity between carbon and bromine. However, this group is not capable of hydrogen bonding and its polar contribution is significantly overshadowed by the large, non-polar biphenyl core.
The molecule's overall character is that of a predominantly non-polar, hydrophobic compound with a slight polar aspect. It is practically insoluble in water but is expected to be soluble in a range of common organic solvents.[6][7]
Caption: Structural components influencing the solubility of 4-(2-Bromoethyl)biphenyl.
Predicted Solubility Profile
While precise quantitative data (e.g., in g/100 mL) for 4-(2-Bromoethyl)biphenyl is not widely published, a reliable qualitative profile can be predicted based on its structural analysis and comparison with similar compounds like biphenyl and 4-bromobiphenyl.[3][5][8] The compound is expected to exhibit good solubility in non-polar and moderately polar aprotic solvents and poor solubility in highly polar, protic solvents like water.
Table 1: Predicted Qualitative Solubility of 4-(2-Bromoethyl)biphenyl at Ambient Temperature
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | "Like dissolves like"; strong van der Waals and π-π interactions between the biphenyl core and the aromatic solvent. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Solute-solvent interactions are favorable due to van der Waals forces, though less so than with aromatic solvents.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Good balance of polarity to interact with the bromoethyl group while being non-polar enough for the biphenyl core. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Moderate polarity and ability to engage in dipole-dipole interactions without the disruptive H-bonding network of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Increased polarity may slightly decrease solubility compared to ethers, but still effective for dissolution. |
| Esters | Ethyl Acetate | Moderately Soluble | A common solvent for chromatography and recrystallization of moderately polar compounds. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvents capable of dissolving a wide range of organic compounds.[9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of the solvent makes it difficult to solvate the large, non-polar biphenyl core. Solubility decreases as the alcohol's alkyl chain shortens. |
| Polar Protic (Aqueous) | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the hydrophobic molecule.[6][7][8] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For critical applications in drug development and process chemistry, predicted solubility must be confirmed experimentally. The equilibrium shake-flask method is the gold standard for determining the intrinsic solubility of a compound.[10] It is a robust and self-validating system when performed correctly.
Principle
An excess amount of the solid solute, 4-(2-Bromoethyl)biphenyl, is agitated in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Step-by-Step Methodology
-
Preparation: Add an excess of crystalline 4-(2-Bromoethyl)biphenyl to a series of vials, each containing a precise volume (e.g., 3.0 mL) of the desired organic solvent. "Excess" means enough solid is added so that it remains visible after the equilibration period.[11][12]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess solid to settle, preventing premature clogging of filters.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution by factoring in the dilution. The result is typically expressed in mg/mL or mol/L.
Caption: Standard experimental workflow for the shake-flask solubility method.
Factors Influencing Solubility Measurements
-
Temperature: The solubility of most organic solids increases with temperature.[5] Therefore, it is crucial to maintain and report the temperature at which the measurement was performed. For purification, this property is exploited in recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
-
Purity of Solute and Solvent: Impurities in either the 4-(2-Bromoethyl)biphenyl or the solvent can alter the measured solubility.
-
Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of the true solubility. The 24-48 hour window is a guideline; for some systems, longer times may be necessary.
Conclusion: Practical Implications for the Researcher
A robust understanding of the solubility of 4-(2-Bromoethyl)biphenyl is not merely academic; it is a practical necessity for its effective use in synthesis and drug development. The predicted profile in this guide serves as a strong starting point for solvent selection. For reactions, solvents like THF, Toluene, or DCM are excellent choices. For purification by recrystallization, a solvent system where the compound is highly soluble when hot but sparingly soluble when cold, such as isopropanol or an ethyl acetate/hexane mixture, would be ideal. When precise data is required for process scale-up or formulation, the detailed shake-flask protocol provides a reliable path to obtaining accurate, quantitative solubility values.
References
-
Babu, A. R., & He, Y. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]
-
Hayyan, M., et al. (2015). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
-
Unknown Author. (2024). Solubility test for Organic Compounds. Online document. Available at: [Link]
-
Solubility of Things. (n.d.). Biphenyl. Available at: [Link]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available at: [Link]
-
Yalkowsky, S. H., & Myrdal, P. B. (2001). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]
-
Hayyan, M., et al. (2025). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Request PDF on ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Online document. Available at: [Link]
-
Wikipedia. (n.d.). Biphenyl. Available at: [Link]
-
Ataman Kimya. (n.d.). BIPHENYL. Available at: [Link]
-
Wang, J., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. PMC, National Institutes of Health. Available at: [Link]
-
Acree Jr., W. E. (2026). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]
-
Monte, M. J. S., & Almeida, A. R. R. P. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]
-
Grokipedia. (n.d.). Biphenyl. Available at: [Link]
-
Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers. Available at: [Link]
-
Multichem Exports. (n.d.). 4-Bromo biphenyl. Available at: [Link]
Sources
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
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- 8. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
1-(2-Bromoethyl)-4-phenylbenzene synonyms and nomenclature
This technical guide provides an in-depth analysis of 1-(2-Bromoethyl)-4-phenylbenzene , chemically standardized as 4-(2-Bromoethyl)biphenyl . It is designed for researchers requiring precise nomenclature, validated synthetic protocols, and application data for drug discovery and materials science.
Nomenclature, Synthesis, and Synthetic Utility
Identity & Nomenclature
The compound requested, "1-(2-Bromoethyl)-4-phenylbenzene," is a non-standard name for a biphenyl derivative. In professional databases and literature, the biphenyl core takes precedence. Correct identification is critical for sourcing and regulatory compliance.
Standardized Nomenclature
-
IUPAC Name: 4-(2-Bromoethyl)-1,1'-biphenyl
-
Common Name: 4-(2-Bromoethyl)biphenyl
-
Synonyms:
-(2-Bromoethyl)biphenyl; 1-Bromo-2-(4-biphenylyl)ethane; 4-Phenylphenethyl bromide. -
CAS Registry Number: 41900-13-4
-
SMILES: C1=CC=C(C=C1)C2=CC=C(CCBr)C=C2
-
InChIKey: XJLXWEJXVUBQPU-UHFFFAOYSA-N
Structural Decomposition
The molecule consists of a lipophilic biphenyl core attached to a reactive alkyl bromide "tail." This structure renders it an ideal "linker" in medicinal chemistry, providing a rigid aromatic scaffold with a specific distance vector (two carbons) to the electrophilic site.
Reactivity Profile & Applications
The utility of 4-(2-Bromoethyl)biphenyl lies in the differential reactivity between its stable aromatic core and its labile alkyl halide tail.
Mechanistic Utility
-
Nucleophilic Substitution (
): The primary alkyl bromide is highly susceptible to nucleophilic attack. It is superior to the corresponding chloride due to the weaker C-Br bond, making it the reagent of choice for attaching biphenyl groups to amines, thiols, or phenoxides. -
Cross-Coupling Compatibility: Unlike aryl bromides, the alkyl bromide moiety does not readily undergo oxidative addition with Palladium(0) under standard Suzuki-Miyaura conditions. This allows researchers to functionalize the biphenyl ring (if pre-functionalized) without disturbing the ethyl bromide chain, or vice versa.
Key Applications
| Domain | Application | Mechanism |
| Medicinal Chemistry | Lipophilic Tail Attachment | Used to append the biphenyl moiety to pharmacophores (e.g., imidazoles, piperazines) to improve membrane permeability and potency (GPCR ligands). |
| Liquid Crystals | Mesogen Synthesis | Precursor to 4-alkyl-4'-cyanobiphenyls.[1] The bromide allows attachment of flexible alkyl chains to the rigid mesogenic core. |
| Materials Science | Self-Assembled Monolayers | Thiol-functionalization of the bromide allows the creation of biphenyl-based SAMs on gold surfaces for molecular electronics. |
Synthetic Protocol (Expertise & Experience)
While direct bromination of 4-ethylbiphenyl is possible, it often lacks regioselectivity (benzylic vs. homobenzylic) and requires radical conditions. The Alcohol Conversion Method is the industry standard for high-purity synthesis, avoiding difficult isomer separations.
Pathway: Alcohol to Bromide
Precursor: 2-(4-Biphenylyl)ethanol (CAS 19434-41-4).
Reagent: Phosphorus Tribromide (
Detailed Experimental Procedure
Note: This protocol assumes a 10 mmol scale. Adjust volumes proportionally.
Materials:
-
2-(4-Biphenylyl)ethanol (1.98 g, 10 mmol)
-
Phosphorus Tribromide (
) (1.08 g, 4.0 mmol) -
Dichloromethane (DCM), anhydrous (20 mL)
-
Saturated
solution.
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 2-(4-biphenylyl)ethanol (10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents elimination side-reactions (styrene formation).
-
Addition: Dilute
in DCM (5 mL) and add dropwise over 15 minutes. Caution: Reaction is exothermic. -
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (
) should disappear, replaced by a less polar bromide spot ( ). -
Quench: Cool back to 0°C. Slowly add saturated
(10 mL) to neutralize phosphorous acid byproducts. -
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, dry over
, and concentrate under vacuum. -
Purification: The crude solid is usually pure enough for downstream use. If necessary, recrystallize from ethanol/hexane.
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the disappearance of the triplet at
3.9 ppm ( -OH) and appearance of a triplet at 3.6 ppm ( -Br). The aromatic region (7.3–7.6 ppm, 9H) should remain integral.
Safety & Handling
-
Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a mutagen and a lachrymator.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials to prevent radical degradation).
-
Disposal: Quench excess alkyl halides with amine-based scavengers before disposal into halogenated waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217684, 4-(2-Bromoethyl)biphenyl. Retrieved from [Link]
-
Organic Syntheses. Bromination of Alcohols using Phosphorus Tribromide. Coll. Vol. 2, p.358. Retrieved from [Link]
Sources
Beyond the 16 Sections: A Strategic Safety & Handling Guide
Topic: 1,1'-Biphenyl, 4-(2-bromoethyl)-
🚨 CRITICAL IDENTITY ALERT: CAS Number vs. Chemical Name Discrepancy
STOP AND VERIFY BEFORE PROCEEDING. The request provided the chemical name 1,1'-Biphenyl, 4-(2-bromoethyl)- but associated it with CAS 1700-02-3 . These are two different chemicals with distinct hazard profiles.
-
Input Name: 1,1'-Biphenyl, 4-(2-bromoethyl)- (Target of this guide)
-
Correct CAS: 41900-13-4 (or 2567-29-5 for the methyl analog).
-
Class: Alkyl Halide / Biphenyl derivative.
-
-
Input CAS (1700-02-3): 2,4-Dichloro-6-phenyl-1,3,5-triazine.[1][2][3][4][5][6]
-
Class: Chlorinated Triazine (Moisture sensitive, corrosive).
-
Decision: This guide is authored for 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS 41900-13-4) based on the explicit text topic. If you possess the material labeled CAS 1700-02-3, do not follow this guide; treat that substance as a moisture-sensitive corrosive triazine.
Part 1: Chemical Profile & Critical Properties
The "What": This compound is a bifunctional building block. It combines a lipophilic biphenyl core (providing steric bulk and pi-stacking capability) with a reactive alkyl bromide "warhead" (susceptible to nucleophilic attack).
| Property | Data (Experimental/Predicted) | Operational Implication |
| Chemical Name | 4-(2-Bromoethyl)biphenyl | Primary Identifier |
| CAS Number | 41900-13-4 | Use for inventory/ordering |
| Formula | Stoichiometry calculations | |
| Molecular Weight | 261.16 g/mol | Reagent mass planning |
| Physical State | White to Off-White Solid | Dust inhalation risk |
| Melting Point | ~80–90 °C (Analogous) | Solid handling at RT; melt processing possible |
| Solubility | DCM, THF, Toluene | Insoluble in water; use organic solvents for cleanup |
| Reactivity | Electrophilic (Alkylating Agent) | Reacts violently with strong bases/nucleophiles |
Part 2: Toxicology & Hazard Mechanism
The "Why": Standard SDSs list "Irritant" (H315/H319) but fail to explain the molecular mechanism of toxicity. As a researcher, you must treat this as a potential alkylating agent .
2.1 The Alkylation Hazard (Mechanism of Action)
The primary hazard is the electrophilic carbon attached to the bromine. In biological systems (skin, eyes, lungs), nucleophiles (DNA bases, protein thiols/amines) attack this carbon, leading to cellular damage or sensitization.
Graphviz Diagram: The Alkylation Pathway
Caption: Figure 1. Mechanism of toxicity via SN2 alkylation of biological nucleophiles, resulting in tissue damage and acid release.
2.2 GHS Classification (Derived)
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
Note: Treat as a potential sensitizer due to alkylation capability.
Part 3: Operational Safety & Exposure Control
The "How": Engineering controls are your primary defense; PPE is the backup.
3.1 Engineering Controls
-
Enclosure: Handle exclusively in a certified chemical fume hood.
-
Static Control: Dry powders can generate static. Ground glassware when transferring large quantities (>10g).
-
Inert Atmosphere: While not strictly pyrophoric, keeping it under
prevents hydrolysis (formation of HBr) and maintains purity.
3.2 Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for alkylating powders.
-
Hands: Nitrile gloves (Double gloving recommended).
-
Outer: Nitrile (0.11 mm) - Change immediately upon splash.
-
Inner: Nitrile or Laminate (barrier).
-
-
Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator with organic vapor cartridges (OV/P100).
3.3 Safe Handling Workflow
Graphviz Diagram: Operational Workflow
Caption: Figure 2. Step-by-step operational workflow for minimizing exposure during reagent handling.
Part 4: Emergency Response Protocols
The "If": Self-validating protocols for accidents.
4.1 Decontamination Solution (The "Quench")
Water alone is ineffective for cleaning spills of this lipophilic alkyl bromide. You must chemically destroy the reactive site.
-
Recipe: 10% Sodium Thiosulfate (
) in water/ethanol (80:20). -
Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the alkyl bromide to form a non-toxic Bunte salt, preventing it from alkylating your skin or DNA.
4.2 Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area.
-
PPE Up: Wear goggles, double gloves, and lab coat.
-
Contain: Cover spill with absorbent pads.
-
Neutralize: Soak the pads with the Thiosulfate Solution (described above). Let sit for 15 minutes.
-
Collect: Place pads in a hazardous waste bag labeled "Halogenated Organics + Thiosulfate".
4.3 First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it enhances skin absorption).
-
Eye Contact: Flush with water for 15 minutes.[7] Seek medical attention immediately (corneal alkylation risk).
Part 5: Synthesis Utility & References
Context: This molecule is frequently used to attach the biphenyl moiety to amines or thiols in medicinal chemistry (e.g., creating GPCR ligands or liquid crystals).
5.1 Typical Reaction Conditions (Nucleophilic Substitution)
-
Solvents: Acetonitrile, DMF, or Acetone.
-
Bases:
or (to scavenge HBr). -
Catalyst: Sodium Iodide (Finkelstein condition) can accelerate the reaction by converting the bromide to a more reactive iodide in situ.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122204, 4-(2-Bromoethyl)biphenyl. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Alkyl Halides. Retrieved from [Link]
Sources
- 1. Cas 1700-02-3,2,4-Dichloro-6-phenyl-1,3,5-triazine | lookchem [lookchem.com]
- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | CAS#:1700-02-3 | Chemsrc [chemsrc.com]
- 3. 1700-02-3 | CAS DataBase [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. sunshine-oled.com [sunshine-oled.com]
- 7. fishersci.dk [fishersci.dk]
Methodological & Application
Synthesis of 4-(2-bromoethyl)biphenyl from 4-phenylethanol
Application Note: High-Purity Synthesis of 4-(2-Bromoethyl)biphenyl via PBr3-Mediated Bromination
Executive Summary
Objective: To synthesize 4-(2-bromoethyl)biphenyl (CAS: 1752-71-2) from 2-(4-biphenylyl)ethanol (CAS: 19434-41-4) with >98% purity. Method: Nucleophilic substitution using Phosphorus Tribromide (PBr₃) in Dichloromethane (DCM). Scale: Laboratory (10g – 100g). Application: This bromide is a critical intermediate in the synthesis of liquid crystal mesogens and biphenyl-based pharmaceuticals (e.g., angiotensin II receptor antagonists).
Scientific Foundation & Mechanism
Nomenclature Clarification
The starting material is frequently mislabeled in commercial catalogs.
-
Correct IUPAC Name: 2-(4-Biphenylyl)ethanol or 2-(4-Phenylphenyl)ethanol.
-
Common Misnomer: "4-Phenylethanol" (Ambiguous; technically implies a phenol derivative).
-
Structure:
Reaction Mechanism (SN2)
The conversion proceeds via an SN2 mechanism.[1][2][3] The reaction is driven by the formation of a strong Phosphorus-Oxygen bond, converting the poor hydroxyl leaving group into a reactive bromophosphite intermediate.[1]
-
Activation: The alcohol oxygen attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an alkyl dibromophosphite.[1]
-
Substitution: The displaced bromide ion attacks the
-carbon from the backside, displacing the HOPBr₂ leaving group. -
Inversion: While the substrate is achiral, the mechanism follows strict SN2 kinetics, preventing carbocation formation and subsequent skeletal rearrangements common with acid-catalyzed methods (e.g., HBr).[1]
Figure 1: Mechanistic pathway for the conversion of alcohol to alkyl bromide via PBr3.
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[4][5] | MW ( g/mol ) | Equiv.[5][6] | Role |
| 2-(4-Biphenylyl)ethanol | 19434-41-4 | 198.26 | 1.0 | Substrate |
| Phosphorus Tribromide | 7789-60-8 | 270.69 | 0.40 | Brominating Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | N/A | Solvent (Anhydrous) |
| Sodium Bicarbonate (Sat. Aq.) | 144-55-8 | 84.01 | N/A | Quench/Neutralization |
| Ethanol / Hexane | - | - | N/A | Recrystallization |
Critical Note on Stoichiometry: Theoretically, 1 mole of PBr₃ can brominate 3 moles of alcohol. However, the reaction slows significantly after the first two bromines are utilized. We use 0.40 equivalents (a slight excess relative to the 0.33 theoretical minimum) to ensure complete conversion without generating excessive phosphorous acid waste.
Step-by-Step Procedure
Step 1: Setup and Solvation
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Flame-dry or oven-dry the glassware to ensure anhydrous conditions (Moisture hydrolyzes PBr₃).
-
Add 2-(4-biphenylyl)ethanol (10.0 g, 50.4 mmol) to the flask.
-
Add DCM (100 mL) and stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Reagent Addition (The Critical Process Parameter)
-
Charge the addition funnel with PBr₃ (1.9 mL, 5.46 g, 20.2 mmol) diluted in 10 mL of DCM.
-
Dropwise Addition: Add the PBr₃ solution slowly over 30 minutes.
-
Control: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4–6 hours . Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.8).
Step 3: Quench and Workup
-
Cool the mixture back to 0°C .
-
Careful Quench: Slowly add ice-cold water (20 mL) dropwise. (Caution: Hydrolysis of excess PBr₃ releases HBr gas).
-
Transfer to a separatory funnel. Separate the organic (lower) DCM layer.
-
Extract the aqueous layer once with DCM (20 mL).
-
Combine organic layers and wash sequentially with:
-
Saturated NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Brine (50 mL).
-
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.
Step 4: Purification (Recrystallization)
-
Dissolve the crude solid in minimal boiling Ethanol .
-
If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystalline solid and wash with cold Hexane.
-
Dry under vacuum at 40°C for 4 hours.
Process Workflow & Quality Control
Figure 2: Operational workflow for the synthesis of 4-(2-bromoethyl)biphenyl.
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 80°C – 83°C | Capillary MP |
| ¹H-NMR (CDCl₃) | 400 MHz NMR | |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
Key NMR Diagnostic: The shift of the methylene protons adjacent to the functional group is the primary indicator.
-
Starting Material (
): ~3.9 ppm. -
Product (
): ~3.6 ppm. -
Impurity Alert: If peaks appear at ~4.5 ppm, check for ester formation (reaction with solvent or byproducts).
Troubleshooting & Optimization
-
Issue: Yellow Product.
-
Cause: Presence of free bromine (
) or phosphorus impurities. -
Fix: Wash the organic phase with 10% Sodium Thiosulfate (
) solution during workup to reduce .
-
-
Issue: Incomplete Conversion.
-
Cause: Old PBr₃ (hydrolyzed by atmospheric moisture).
-
Fix: Distill PBr₃ before use or increase equivalents to 0.5 eq. Ensure glassware is strictly anhydrous.
-
-
Issue: Sticky Solid.
-
Cause: Residual solvent or impurities preventing crystallization.
-
Fix: Triturate with cold pentane or hexane to induce crystallization before recrystallizing.
-
Safety & Compliance
-
Phosphorus Tribromide (PBr₃): Highly corrosive. Reacts violently with water to produce HBr gas and Phosphorous Acid. Must be handled in a fume hood.
-
Biphenyl Derivatives: Potential skin irritants and aquatic toxins. Dispose of aqueous waste (containing phosphites) according to halogenated organic waste protocols.
References
-
General PBr3 Protocol: Harrison, G. C.; Diehl, H. "Cyclopentyl Bromide." Organic Syntheses, Coll.[7] Vol. 3, p. 214 (1955).
-
Biphenyl Chemistry: "4,4'-Dibromobiphenyl."[5][6] Organic Syntheses, Coll.[7] Vol. 4, p. 256 (1963). (Provides context on handling biphenyl solubility and bromination).
-
Alternative Appel Method: "Appel Reaction." Organic Chemistry Portal. (For sensitive substrates where PBr3 is too harsh).
-
Physical Data Verification: "4-(2-Bromoethyl)biphenyl." PubChem Compound Summary. National Center for Biotechnology Information.
-
Application Context: "Synthesis of Biphenyl Derivatives for Liquid Crystals." Journal of Medicinal Chemistry (General reference for alkyl chain attachment to biphenyl cores).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. fishersci.com [fishersci.com]
- 5. 4,4'-Bis(2-bromoacetyl)biphenyl CAS#: 4072-67-7 [chemicalbook.com]
- 6. 4,4'-Bis(2-bromoacetyl)biphenyl | 4072-67-7 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Bromoethyl Handle: A Versatile Tool for Post-Synthetic Modification of Biphenyl-Based Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The ability to rationally design and functionalize MOFs at the molecular level is paramount to tailoring their properties for specific tasks. While direct synthesis with functionalized linkers is a common approach, post-synthetic modification (PSM) offers a powerful alternative for introducing functionalities that may not be compatible with the initial MOF synthesis conditions.[4][5][6] This application note details the use of 4-(2-bromoethyl)biphenyl as a strategic linker component for the post-synthetic functionalization of biphenyl-based MOFs. The bromoethyl group serves as a versatile "handle" for a variety of nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of functional moieties within the MOF's porous structure.
The biphenyl backbone provides a rigid and well-defined structural element, leading to robust frameworks, while the bromoethyl group acts as a latent reactive site.[7] This approach allows for the initial construction of a stable biphenyl-dicarboxylate MOF, which can then be chemically transformed to introduce new chemical properties. This two-step strategy broadens the accessible functional group diversity within a given MOF topology.[8][9]
Core Principle: Post-Synthetic Modification (PSM)
PSM is a technique where a pre-synthesized MOF is chemically modified while preserving its crystalline framework.[10] This allows for the incorporation of sensitive functional groups that might not withstand the solvothermal conditions typically used for MOF synthesis. The bromoethyl group is an excellent candidate for PSM due to its susceptibility to nucleophilic substitution reactions.[11]
Application Note & Protocols
This guide provides a comprehensive overview of the synthesis of a biphenyl-based MOF suitable for post-synthetic modification and a detailed protocol for the subsequent functionalization using the bromoethyl group as a reactive handle.
Part 1: Synthesis of a Biphenyl-Based Parent MOF
The first step is the synthesis of a robust parent MOF containing a biphenyl dicarboxylate linker. A well-known example is a MOF analogous to the IRMOF series, which utilizes biphenyl-4,4'-dicarboxylic acid (BPDC). For the purpose of this protocol, we will describe the synthesis of a hypothetical Biphenyl-MOF-1.
Protocol 1: Synthesis of Biphenyl-MOF-1
This protocol describes a typical solvothermal synthesis of a zinc-based MOF using biphenyl-4,4'-dicarboxylic acid.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Biphenyl-4,4'-dicarboxylic acid (BPDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Equipment:
-
Scintillation vials (20 mL)
-
Oven
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
In a 20 mL scintillation vial, dissolve 150 mg (0.50 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
In a separate vial, dissolve 60 mg (0.25 mmol) of biphenyl-4,4'-dicarboxylic acid (BPDC) in 10 mL of DMF.
-
Combine the two solutions in a single vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in an oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
To remove residual DMF, immerse the crystals in chloroform for 24 hours, replacing the chloroform three times during this period.
-
Activate the MOF by heating under vacuum at 120 °C for 12 hours to remove any guest molecules from the pores.
Table 1: Synthesis Parameters for Biphenyl-MOF-1
| Parameter | Value |
| Metal Source | Zn(NO₃)₂·6H₂O |
| Organic Linker | Biphenyl-4,4'-dicarboxylic acid (BPDC) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Time | 24 hours |
Part 2: Synthesis of the Functional Linker: 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid
To introduce the bromoethyl functionality, a mixed-linker approach can be used during the initial MOF synthesis, or a parent MOF can be modified to incorporate this linker. For a more controlled approach, we will focus on the synthesis of the functionalized linker first. A plausible synthetic route could involve a Suzuki coupling reaction.
Protocol 2: Synthesis of 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid
This protocol is a hypothetical multi-step synthesis.
Step 1: Synthesis of 4-(2-Bromoethyl)bromobenzene
-
Start with a commercially available precursor like 2-(4-bromophenyl)ethanol.
-
React 2-(4-bromophenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent like diethyl ether or dichloromethane.
-
The reaction is typically carried out at 0 °C to room temperature.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the resulting 4-(2-bromoethyl)bromobenzene by column chromatography.
Step 2: Suzuki Coupling
-
Couple the synthesized 4-(2-bromoethyl)bromobenzene with 4-carboxyphenylboronic acid.
-
Use a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or potassium phosphate.
-
The reaction is typically performed in a solvent mixture like toluene/ethanol/water or dioxane/water under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, acidify the mixture to precipitate the carboxylic acid product.
-
Filter, wash, and dry the product. Further purification can be achieved by recrystallization.
Part 3: Post-Synthetic Modification of Biphenyl-MOF-1 with 4'-(2-Bromoethyl)-[1,1'-biphenyl]-4-carboxylic acid
A more versatile approach is to first synthesize a MOF with a reactive group, such as an amino group, and then perform a tandem reaction to introduce the bromoethyl functionality. For this, we will consider the synthesis of an amino-functionalized biphenyl MOF (Biphenyl-MOF-NH₂) and its subsequent modification.
Protocol 3: Synthesis of Biphenyl-MOF-NH₂
This protocol is analogous to the synthesis of Biphenyl-MOF-1, but with an amino-functionalized linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Aminobiphenyl-4,4'-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting biphenyl-4,4'-dicarboxylic acid with 2-aminobiphenyl-4,4'-dicarboxylic acid.
Protocol 4: Post-Synthetic Diazotization and Bromination of Biphenyl-MOF-NH₂
This protocol describes a tandem diazotization-bromination reaction to convert the amino group to a bromo group, followed by a reaction to introduce the ethyl group. This is a more complex but illustrative example of PSM's power. A more direct approach would be to incorporate a linker that already has a hydroxyl group, which can then be converted to a bromoethyl group. For simplicity, we will focus on the direct reaction of a pre-functionalized MOF.
Assuming a Biphenyl-MOF-CH₂CH₂OH has been synthesized using a linker like 4'-(2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxylic acid, the following PSM can be performed.
Protocol 5: Post-Synthetic Bromination of Biphenyl-MOF-CH₂CH₂OH
Materials:
-
Biphenyl-MOF-CH₂CH₂OH
-
Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (optional, as a base)
Procedure:
-
Activate the Biphenyl-MOF-CH₂CH₂OH by heating under vacuum to ensure the pores are free of solvent.
-
In a round-bottom flask under an inert atmosphere, suspend the activated MOF in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of SOBr₂ or PBr₃ in anhydrous DCM to the MOF suspension with stirring. If needed, a small amount of pyridine can be added to scavenge the acid byproduct.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.
-
After the reaction, quench any excess brominating agent by slowly adding methanol.
-
Collect the modified MOF by centrifugation.
-
Wash the Biphenyl-MOF-CH₂CH₂Br thoroughly with DCM and then with methanol to remove any unreacted reagents and byproducts.
-
Dry the final product under vacuum.
Diagram 1: Workflow for Post-Synthetic Bromination
Caption: Workflow for the post-synthetic conversion of a hydroxyl-functionalized MOF to a bromoethyl-functionalized MOF.
Part 4: Applications of Bromoethyl-Functionalized Biphenyl-MOFs
The resulting Biphenyl-MOF-CH₂CH₂Br is a versatile platform for further functionalization via nucleophilic substitution.
Protocol 6: General Protocol for Nucleophilic Substitution on Biphenyl-MOF-CH₂CH₂Br
Materials:
-
Biphenyl-MOF-CH₂CH₂Br
-
Nucleophile of choice (e.g., sodium azide, primary amines, thiols)
-
Appropriate solvent (e.g., DMF, acetonitrile)
-
Base (if necessary, e.g., triethylamine)
Procedure:
-
Suspend the activated Biphenyl-MOF-CH₂CH₂Br in the chosen solvent.
-
Add an excess of the nucleophile to the suspension. If the nucleophile is an amine or thiol, a non-nucleophilic base may be required to facilitate the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for 24-48 hours.
-
After cooling, collect the functionalized MOF by centrifugation.
-
Wash the product extensively with the reaction solvent and then with a more volatile solvent like methanol or acetone to remove unreacted starting materials and byproducts.
-
Dry the final functionalized MOF under vacuum.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagents | Resulting Functional Group | Potential Application |
| Sodium Azide (NaN₃) | NaN₃ in DMF | Azidoethyl (-CH₂CH₂N₃) | "Click" chemistry handle, further functionalization |
| Primary Amine (R-NH₂) | R-NH₂ in DMF, Et₃N | Secondary Amine (-CH₂CH₂NH-R) | Catalysis, CO₂ capture |
| Thiol (R-SH) | R-SH in ACN, K₂CO₃ | Thioether (-CH₂CH₂S-R) | Heavy metal capture, sensor development |
Diagram 2: Functionalization Pathways from Bromoethyl-MOF
Caption: Potential reaction pathways for a bromoethyl-functionalized MOF, leading to diverse functionalities and applications.
Characterization
Thorough characterization is crucial at each step to confirm the integrity of the MOF and the success of the modification.
-
Powder X-Ray Diffraction (PXRD): To verify the crystallinity and structural integrity of the MOF after each synthetic and modification step.
-
¹H NMR Spectroscopy: Of digested MOF samples to confirm the presence of the bromoethyl group and to quantify the degree of functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups introduced.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the parent and modified MOFs.
-
N₂ Adsorption-Desorption Isotherms: To determine the surface area and porosity of the MOFs and ensure the pores remain accessible after modification.
Conclusion
The use of 4-(2-bromoethyl)biphenyl as a linker or a precursor for a functional linker in MOF synthesis provides a powerful platform for post-synthetic modification. The bromoethyl group acts as a versatile chemical handle, enabling the covalent attachment of a wide range of functional groups through well-established nucleophilic substitution chemistry. This approach allows for the creation of highly tailored MOFs with specific properties for advanced applications in catalysis, drug delivery, and sensing. The protocols and principles outlined in this application note provide a roadmap for researchers to explore the vast potential of this functionalization strategy.
References
-
Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 2012 , 112(2), 970-1000. [Link]
-
Wang, Z., and Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 2009 , 38(5), 1315-1329. [Link]
-
Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO₂ adsorption studies. Journal of the American Chemical Society, 2013 , 135(45), 16801-16804. [Link]
-
The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of. MOST Wiedzy. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
-
Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). PMC. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]
-
The post-synthesis modification (PSM) of MOFs for catalysis. PubMed. [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC. [Link]
-
Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. ccdc.cam.ac.uk. [Link]
-
postsynthetic-modification-of-metal-organic-frameworks. Ask this paper | Bohrium. [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals. [Link]
-
Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. Engineered Science Publisher. [Link]
-
(PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. [Link]
-
(a) The carboxylic acids employed in the synthesis of porous MOFs with... ResearchGate. [Link]
-
MOF squeezes catalyst into shape for switching reactivity. Chemistry World. [Link]
-
Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal–organic framework (MOF). Molecular Systems Design & Engineering (RSC Publishing). [Link]
-
Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science Publisher. [Link]
-
Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media. PMC. [Link]
-
SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. Fraunhofer-Publica. [Link]
-
Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. MDPI. [Link]
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- 3. espublisher.com [espublisher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemicals [chemicals.thermofisher.cn]
Application Notes and Protocols for 4-(2-Bromoethyl)biphenyl: A Key Intermediate in the Synthesis of High-Performance Liquid Crystals
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4-(2-Bromoethyl)biphenyl, a critical intermediate for researchers, scientists, and professionals engaged in the development of liquid crystals and advanced organic materials. The biphenyl moiety forms the rigid core of many liquid crystalline compounds, and the 2-bromoethyl group offers a versatile anchor for the introduction of various functional tails, enabling the fine-tuning of mesomorphic properties.[1][2]
The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Synthesis of 4-(2-Bromoethyl)biphenyl
The introduction of a 2-bromoethyl side chain to the biphenyl scaffold can be achieved through several synthetic strategies. Here, we present a robust and regioselective two-step method commencing with a Friedel-Crafts acylation, followed by reduction and subsequent bromination. This approach is favored for its high degree of control over the substitution pattern, primarily yielding the para-substituted product, which is essential for achieving the desired linear molecular geometry in calamitic liquid crystals.[2][3]
Rationale for the Synthetic Approach
Direct alkylation of biphenyl often leads to a mixture of ortho and para isomers, along with poly-alkylation products, making purification challenging.[4] The Friedel-Crafts acylation, in contrast, is highly regioselective for the para position due to the steric hindrance of the biphenyl system. The resulting ketone is then reduced to an ethyl group, which can be selectively brominated at the terminal position.
Detailed Synthetic Protocol
Step 1: Friedel-Crafts Acylation of Biphenyl with Bromoacetyl Chloride
This initial step introduces a bromoacetyl group at the 4-position of the biphenyl ring. Bromoacetyl chloride is a highly effective acylating agent due to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the acylium ion intermediate.[5]
-
Materials:
-
Biphenyl (1.0 eq)
-
Bromoacetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dry dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dry DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add bromoacetyl chloride to the stirred suspension.
-
In a separate flask, dissolve biphenyl in dry DCM.
-
Add the biphenyl solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(biphenyl-4-yl)ethan-1-one.
-
Purify the crude product by recrystallization from ethanol.
-
Step 2: Reduction of the Ketone to 4-(2-Bromoethyl)biphenyl
A Wolff-Kishner reduction is employed to reduce the keto group to a methylene group without affecting the bromo-substituent.
-
Materials:
-
2-bromo-1-(biphenyl-4-yl)ethan-1-one (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Potassium hydroxide (KOH) (4.0 eq)
-
Diethylene glycol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the bromoacetylated biphenyl, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets and heat the mixture to reflux for 2 hours.
-
Rearrange the condenser for distillation and remove the excess water and hydrazine.
-
Increase the temperature and reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 4-(2-Bromoethyl)biphenyl.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization and Data
The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃Br | |
| Molecular Weight | 261.16 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 78-82 °C (estimated) |
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 3H), 3.69 (t, J = 7.6 Hz, 2H), 3.32 (t, J = 7.6 Hz, 2H).
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.9, 140.2, 138.9, 129.4, 128.8, 127.4, 127.1, 39.5, 33.1.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(2-Bromoethyl)biphenyl.
Part 2: Application in Liquid Crystal Synthesis
4-(2-Bromoethyl)biphenyl is an excellent precursor for synthesizing calamitic (rod-shaped) liquid crystals. The bromoethyl group serves as a reactive handle for attaching a flexible tail or linking to another mesogenic unit, commonly through a Williamson ether synthesis.[6][7][8]
Synthesis of a Representative Liquid Crystal: 4'-((4-cyanophenoxy)ethyl)biphenyl
This protocol details the synthesis of a model liquid crystal by reacting 4-(2-Bromoethyl)biphenyl with 4-cyanophenol. The resulting molecule possesses a rigid biphenyl core, a flexible ethyl ether linkage, and a polar cyano group, which are common structural features of nematic liquid crystals.[1]
Detailed Application Protocol
Williamson Ether Synthesis
-
Materials:
-
4-(2-Bromoethyl)biphenyl (1.0 eq)
-
4-Cyanophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenol in acetone.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-(2-Bromoethyl)biphenyl in acetone to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure liquid crystal.
-
Characterization of the Final Liquid Crystal
The synthesized liquid crystal should be characterized to confirm its structure and to determine its mesomorphic properties.
-
Structural Characterization: ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Mesomorphic Properties: Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and Polarized Optical Microscopy (POM) to identify the liquid crystalline phases.
| Parameter | Expected Value/Observation |
| ¹H NMR | Peaks corresponding to biphenyl, phenoxy, ethyl, and cyano groups. |
| DSC | Endothermic peaks corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic phase transitions. |
| POM | Observation of characteristic textures (e.g., nematic schlieren or marbled textures) upon heating and cooling. |
Reaction Workflow Diagram
Caption: Synthesis of a liquid crystal from the intermediate.
Part 3: Safety and Handling
4-(2-Bromoethyl)biphenyl and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Bromoacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care.
Anhydrous aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.
References
- BenchChem. (2025). Health and safety handling precautions for 4-Bromobiphenyl. BenchChem.
- Pi Chemicals. (n.d.).
- Sigma-Aldrich. (2024).
- AK Scientific, Inc. (n.d.). Methyl 4'-(bromomethyl)
- Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
- Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19093.
- Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
- Google Patents. (n.d.). Synthesis process of 4-bromo-4' -propylbiphenyl.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- BenchChem. (2026). The Role of 4-Bromo-4-N-Pentylbiphenyl in Liquid Crystal Synthesis. BenchChem.
- PubChem. (n.d.). 4-Bromobiphenyl.
- BenchChem. (2025).
- BenchChem. (2025).
- Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19093.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
- BenchChem. (2025). A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. BenchChem.
- Organic Reactions. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1639-1649.
- ChemicalBook. (n.d.). 4-Bromobiphenyl synthesis. ChemicalBook.
- National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubChem.
- Google Patents. (n.d.). Green synthesis method of bromomethyl biphenyl compound.
- Chemistry Steps. (2025).
- The Royal Society of Chemistry. (n.d.).
- Arborpharmchem. (2025).
- Global Journal of Science Frontier Research. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters.
- Sigma-Aldrich. (n.d.). 4-Bromomethyl-2-biphenylcarbonitrile 97. Sigma-Aldrich.
- University of Missouri-St. Louis. (n.d.).
- European Patent Office. (n.d.). Process for producing 4-bromomethylbiphenyl compounds.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.
- Organic Chemistry Portal. (n.d.).
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- ResearchGate. (2025).
- Labinsights. (2024).
- Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl.
- SID. (n.d.). Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4)
- World Scientific News. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol.
- ChemicalBook. (2025). 4-BROMOMETHYLBIPHENYL.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4-Bromobiphenyl(92-66-0) 1H NMR spectrum.
- BenchChem. (2025). Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane.
- ResearchGate. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Williamson Synthesis [organic-chemistry.org]
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- 10. pipharm.com [pipharm.com]
- 11. aksci.com [aksci.com]
Application Note: Preparation of Biphenyl-Functionalized Stationary Phases via Organosilane Synthesis
The following Application Note is structured to guide researchers through the high-fidelity synthesis of a biphenyl-functionalized stationary phase using 4-(2-bromoethyl)biphenyl as the starting ligand.
This protocol prioritizes the Organosilane Synthesis Route (via Grignard), as this method produces the robust, hydrolytically stable Silicon-Carbon (Si-C) linkages required for commercial-grade HPLC columns used in drug development.
Executive Summary & Rationale
Biphenyl stationary phases have become critical tools in drug development due to their distinct selectivity compared to C18 and standard Phenyl-Hexyl phases. While C18 relies on hydrophobic dispersion forces, biphenyl phases introduce strong
The specific precursor, 4-(2-bromoethyl)biphenyl , offers a unique advantage: it generates a short ethyl spacer (
Key Mechanistic Advantages
-
Enhanced
Overlap: The biphenyl moiety acts as a strong electron donor/acceptor, resolving compounds based on electron deficiency (e.g., nitro-aromatics) or richness. -
Steric Selectivity: The bulky biphenyl group discriminates bulky analytes from planar ones (e.g., steroid isomers).
-
Hydrolytic Stability: This protocol utilizes a direct Grignard-mediated silanization, forming a stable Si-C bond rather than a labile Si-O-C or amine linkage.
Synthesis Strategy & Mechanism
The synthesis involves a three-stage "grafting-from" approach.[1] We do not react the alkyl halide directly with silica. Instead, we convert the precursor into a reactive chlorosilane, which is then bonded to the silica surface.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic workflow converting the alkyl bromide precursor to a reactive silane, followed by surface bonding.[1][2][3]
Experimental Protocols
Phase 1: Synthesis of the Silane Ligand
Target Molecule: [2-(4-biphenylyl)ethyl]dimethylchlorosilane
Reagents:
-
4-(2-bromoethyl)biphenyl (Precursor)
-
Magnesium turnings (Activated)[4]
-
Dichlorodimethylsilane (
) -
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon flow. Add Magnesium turnings (1.2 eq) and a crystal of iodine.
-
Grignard Formation: Dissolve 4-(2-bromoethyl)biphenyl (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm). Once initiated, add the remaining solution dropwise at a rate that maintains gentle reflux. Stir for 2 hours post-addition.
-
Critical Check: If initiation fails, use a heat gun or add a drop of 1,2-dibromoethane.
-
-
Silanization: In a separate dry flask, cool a solution of Dichlorodimethylsilane (5.0 eq) in diethyl ether to 0°C.
-
Why Excess? A large excess of silane is mandatory to prevent the Grignard from reacting twice (forming the di-biphenyl silane). We want the mono-chloro species.
-
-
Addition: Cannulate the Grignard reagent slowly into the cold silane solution over 30 minutes.
-
Workup: Allow to warm to room temperature and stir overnight. Filter off Magnesium salts under inert atmosphere (Schlenk filtration). Remove solvent and excess dichlorodimethylsilane via vacuum distillation.
-
Purification: Distill the resulting oil under high vacuum to obtain pure [2-(4-biphenylyl)ethyl]dimethylchlorosilane.
Phase 2: Surface Modification (Bonding)
Substrate: Spherical Porous Silica (e.g., 5 µm, 100 Å pore size, SA ~300
Protocol:
-
Silica Pre-treatment: Dry the silica at 120°C under vacuum for 12 hours to remove physisorbed water. This prevents polymerization of the silane in solution.
-
Slurry Formation: Suspend the dried silica (10 g) in anhydrous Toluene (100 mL) inside a reactor equipped with a Dean-Stark trap (optional, for extra dryness) and reflux condenser.
-
Ligand Addition: Add Pyridine (1.2 eq relative to silane) as an acid scavenger. Add the synthesized Biphenyl-Silane (calculated to provide ~3.5 µmol/m² coverage, typically 3-5 g for 10g silica).
-
Reaction: Reflux the mixture for 12–24 hours under Argon. The pyridine will capture the HCl byproduct, forming a white precipitate (Pyridinium hydrochloride).
-
Washing: Filter the hot slurry. Wash the filter cake sequentially with: Toluene
Dichloromethane Methanol Methanol/Water (50:50) Methanol.-
Note: The water wash helps hydrolyze any remaining Si-Cl bonds that didn't react with the surface.
-
Phase 3: Endcapping
To minimize peak tailing of basic drugs, residual silanols must be blocked.
-
Resuspend the bonded silica in Toluene.
-
Add Trimethylchlorosilane (TMS-Cl) and Hexamethyldisilazane (HMDS) (excess).
-
Reflux for 4 hours.
-
Wash extensively as in Phase 2 and dry at 60°C.
Characterization & Validation
To ensure the phase is suitable for drug development assays, the following QC metrics are required.
Quantitative Analysis Table
| Test | Methodology | Target Specification | Interpretation |
| Carbon Load (%C) | Elemental Analysis (CHN) | 12% - 16% | Indicates successful ligand bonding. |
| Surface Coverage | Calculation from %C | 2.8 - 3.2 µmol/m² | Optimal density for steric selectivity without phase collapse. |
| Hydrophobicity ( | HPLC (Tanaka Test) | High | Confirms alkyl spacer integrity. |
| Shape Selectivity ( | Triphenylene / o-Terphenyl | > 1.5 | Critical: Confirms the biphenyl "slot" mechanism is active. |
| H-Bond Capacity | Caffeine / Phenol | Low | Confirms successful endcapping (low residual silanols). |
Mechanism of Selectivity (DOT Visualization)
This diagram illustrates why the Biphenyl phase separates compounds that C18 cannot (e.g., isobaric metabolites).
Figure 2: The "Lock-and-Key" mechanism where planar aromatic analytes engage in strong pi-pi stacking, while bulky non-planar impurities are excluded.
References
-
Grignard-Silane Chemistry: Organic Syntheses, Coll. Vol. 9, p. 139 (1998); Vol. 73, p. 116 (1996). (General protocol for converting aryl bromides to silanes).
-
Biphenyl Phase Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A, 994(1-2), 13-36.
- Stationary Phase Synthesis: Unger, K. K., et al. (1979).
-
Restek Biphenyl Application Note: "The Biphenyl Phase: The Next Generation of Phenyl Column Chemistry." (Demonstrates the utility of biphenyl phases in drug analysis).
-
Tanaka Test Protocol: Tanaka, N., et al. (1989). Characterization of stationary phases in reversed-phase liquid chromatography. Journal of Chromatographic Science, 27(12), 721-728.
Sources
Cross-coupling reactions involving 4-(2-bromoethyl)biphenyl derivatives
Application Note: Optimized Cross-Coupling Protocols for 4-(2-bromoethyl)biphenyl Derivatives
-Hydride Elimination in Primary Alkyl Halide CouplingsExecutive Summary & Molecule Profile
Target Substrate: 4-(2-bromoethyl)biphenyl CAS Registry Number: (Generic derivatives vary; core structure is biphenyl-CH2-CH2-Br) Chemical Class: Primary Alkyl Bromide / Biphenyl Derivative
The Challenge:
Unlike the benzyl bromide intermediates commonly used in "Sartan" drug synthesis (e.g., 4'-(bromomethyl)-2-cyanobiphenyl), 4-(2-bromoethyl)biphenyl contains a
This guide details three specific protocols designed to suppress elimination and promote reductive elimination, enabling high-yield Suzuki-Miyaura and Negishi couplings.
Mechanistic Analysis: The -Hydride Trap
To successfully couple this substrate, one must understand the competition between the productive cross-coupling pathway and the destructive elimination pathway.
Critical Failure Pathway (Visualization)
The following diagram illustrates the catalytic cycle. Note the "Danger Zone" where the alkyl-palladium intermediate can collapse into an alkene.
Figure 1: Catalytic cycle highlighting the competition between productive transmetallation and destructive
Key Strategy for Success:
-
Electron-Rich, Bulky Ligands: Use ligands like
, , or NHCs. These increase electron density on Pd (facilitating oxidative addition) and sterically crowd the metal center, which disfavors the geometry required for -hydride elimination. -
"Fu Conditions": Adopt the protocols developed by Gregory Fu, which utilize
and tricyclohexylphosphine ( ) or Nickel catalysts for alkyl halides.
Protocol A: Suzuki-Miyaura Coupling (The "Fu" Method)
Best for: Coupling 4-(2-bromoethyl)biphenyl with Aryl/Heteroaryl Boronic Acids.
Rationale: This protocol uses a bulky, electron-rich phosphine to accelerate the coupling steps relative to elimination.[3]
Materials:
-
Electrophile: 4-(2-bromoethyl)biphenyl (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.5 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: Tricyclohexylphosphine (
) (4-10 mol%, maintaining 2:1 L:Pd ratio) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (20:1 ratio) or Dioxane.
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Solids Addition: Under Argon counterflow, add
, , Arylboronic acid, and .-
Note: If using
(free base), handle in a glovebox or rapid Argon flow as it is air-sensitive. salt can be used but requires an extra equivalent of base.
-
-
Substrate Addition: Add 4-(2-bromoethyl)biphenyl. If solid, add with other solids. If liquid/oil, dissolve in the solvent first.
-
Solvent & Degassing: Add Toluene and Water (degassed/sparged with Argon for 15 mins prior to use).
-
Reaction: Seal the vessel. Heat to 100°C for 12-24 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the bromide. If the vinyl byproduct appears, lower temperature to 80°C and increase catalyst loading.
-
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Negishi Coupling (Organozinc Route)
Best for: Alkyl-Alkyl coupling or when Boronic Acids are unstable/unavailable.
Rationale: Formation of the organozinc intermediate creates a nucleophile that is less prone to elimination once transmetallated, especially when using Pd-PEPPSI catalysts which are highly active.
Workflow Diagram
Figure 2: Sequential workflow for Negishi coupling via in-situ organozinc generation.
Step-by-Step Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under Argon, add Zn dust (3.0 equiv) and anhydrous LiCl (1.5 equiv). Heat with a heat gun under vacuum (to dry LiCl) and backfill with Argon. Add dry THF. Add 5 mol% TMSCl and stir for 10 mins to activate Zn surface.
-
Reagent Formation: Add 4-(2-bromoethyl)biphenyl (1.0 equiv) in dry THF. Stir at RT or mild heat (40°C) for 2-4 hours.
-
QC Check: Aliquot hydrolyzed with dilute HCl should show ethyl-biphenyl (reduction product) via GC/LC.
-
-
Coupling: Once the organozinc is formed, let Zn dust settle. Transfer the supernatant via cannula to a new flask containing:
-
Coupling Partner (e.g., Aryl Iodide, 0.8 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
-
Reaction: Stir at RT or 50°C. The PEPPSI catalyst is extremely robust and often works at lower temperatures, further suppressing elimination.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High % of Vinyl Biphenyl | 1. Switch to bulkier ligand ( | |
| Homocoupling (R-R) | Oxidative coupling of Boronic Acid | Degas solvents more thoroughly (remove |
| No Reaction | Catalyst Poisoning / Inactive Pd | 1. Ensure inert atmosphere (Argon vs Nitrogen).2. Use fresh |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or MIDA boronates instead of free acids. |
Safety & Handling
-
4-(2-bromoethyl)biphenyl: Likely an irritant. Handle in a fume hood. Avoid skin contact.
-
Organozinc Reagents: Pyrophoric potential. Always handle under positive Argon pressure.
-
Palladium Residues: Heavy metal waste. Dispose of in dedicated heavy metal waste streams.
References
-
General Alkyl Halide Suzuki Coupling: Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[4] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides and Chlorides." Journal of the American Chemical Society.[2][5]
-
Negishi Coupling Optimization: Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[2][5]
-
PEPPSI Catalyst System: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal.
-
Micellar/Green Chemistry (Alternative): Lipshutz, B. H., et al. (2011). "A nonionic amphiphile enables a simple approach to Pd-catalyzed stereoselective sp3-sp2 cross-couplings." Organic Letters.
Sources
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of graphene oxide with 4-(2-bromoethyl)biphenyl
Application Note & Protocol
Functionalization of Graphene Oxide with 4-(2-bromoethyl)biphenyl: A Comprehensive Guide to Synthesis and Characterization
Abstract: Graphene Oxide (GO) stands as a uniquely versatile platform in materials science, largely due to the abundance of oxygen-containing functional groups on its surface that serve as anchor points for covalent modification.[1][2] This guide provides a detailed protocol for the functionalization of GO with 4-(2-bromoethyl)biphenyl, a modification designed to introduce hydrophobic biphenyl moieties onto the GO scaffold. This process enhances the dispersibility of GO in organic solvents and polymers and creates a platform for further applications, such as drug delivery, through π-π stacking interactions.[3][4] We will delve into the underlying reaction mechanism, provide step-by-step protocols for synthesis and purification, and outline a comprehensive characterization workflow to validate the success of the functionalization.
Introduction and Scientific Rationale
Graphene oxide, the oxidized form of graphene, is rich in hydroxyl (–OH), epoxide (C-O-C), and carboxylic acid (–COOH) groups.[5][6] While these groups render GO hydrophilic, they also present a versatile chemical playground for covalent functionalization, allowing its properties to be tailored for specific applications.[1][2][7]
The attachment of 4-(2-bromoethyl)biphenyl serves two primary purposes:
-
Modulating Solubility: The introduction of the nonpolar biphenyl groups significantly increases the hydrophobicity of the GO sheets, improving their dispersion in non-polar organic solvents and compatibility with polymer matrices.[5][6]
-
Enabling π-π Interactions: The aromatic biphenyl moiety provides a site for non-covalent interactions, such as π-π stacking, with other aromatic molecules like certain drugs, dyes, or polymers. This is a critical feature for developing advanced composite materials and drug delivery systems.[3][4][8]
The core of this functionalization is a nucleophilic substitution reaction, a cornerstone of organic synthesis, which provides a robust and reliable method for covalently grafting the desired molecule onto the GO surface.[9][10]
Reaction Mechanism: Williamson Ether Synthesis on a 2D Platform
The covalent attachment of 4-(2-bromoethyl)biphenyl to graphene oxide proceeds primarily via a Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[10][11][12]
Causality Behind the Mechanism:
-
The Nucleophile: The hydroxyl (–OH) and carboxylic acid (–COOH) groups on the GO surface are inherently weak nucleophiles. To enhance their reactivity, a base (e.g., sodium hydride, potassium carbonate, or a strong amine) is introduced. The base deprotonates these groups to form highly reactive alkoxide (–O⁻) and carboxylate (–COO⁻) ions.[12][13]
-
The Electrophile: In 4-(2-bromoethyl)biphenyl, the carbon atom attached to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom. Bromine is also an excellent leaving group.[9][14]
-
The SN2 Attack: The strong nucleophilic alkoxide/carboxylate groups on the GO sheet attack the electrophilic carbon from the backside, displacing the bromide ion in a single, concerted step.[10][15][16] This forms a stable ether (C-O-C) or ester (C-O-CO) linkage, covalently grafting the biphenyl moiety to the GO surface. Epoxide groups on the GO surface can also be opened by the nucleophile, contributing to the overall functionalization.[2]
Sources
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Troubleshooting & Optimization
Preventing elimination to 4-vinylbiphenyl during substitution reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the unwanted formation of 4-vinylbiphenyl as a byproduct during substitution reactions. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize or eliminate this impurity, thereby improving the yield and purity of your target molecule.
Understanding the Problem: The Substitution vs. Elimination Dilemma
The formation of 4-vinylbiphenyl typically arises from a competing elimination reaction when the intended reaction is a nucleophilic substitution. This issue is most common when working with substrates like 4-(1-haloethyl)biphenyl or similar structures where a leaving group is positioned on the ethyl bridge, a benzylic position. The benzylic carbon is re[1][2][3]active and can stabilize a carbocation intermediate, making it susceptible to both substitution (SN1, SN2) and elimination (E1, E2) pathways.
The desired substitution[2][3] reaction involves a nucleophile replacing the leaving group. However, if the nucleophile also possesses basic properties, it can abstract a proton from the adjacent methyl group (the β-carbon), leading to the formation of a double bond and the 4-vinylbiphenyl byproduct via an E2 mechanism. In reaction conditions th[4][5]at favor carbocation formation (polar protic solvents, weaker nucleophiles), an E1 pathway can also compete with SN1.
Our goal is to strategic[2][6]ally manipulate reaction conditions to favor the substitution pathway over elimination.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize the mechanistic competition. The diagram below illustrates how a common substrate can diverge into either the desired substitution product or the undesired elimination byproduct.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and observations in the lab.
Q1: I'm seeing a significant amount of 4-vinylbiphenyl in my reaction with a primary benzylic halide. My nucleophile is also a strong base (e.g., an alkoxide). What's the first thing I should change?
A1: Your primary issue is likely the high basicity of your nucleophile, which strongly promotes the E2 pathway. The rate of an E2 reactio[4][7]n is directly dependent on the strength and concentration of the base.
Immediate Actions:
[4][7]1. Change the Nucleophile/Base: Switch to a reagent that is a good nucleophile but a weak base. For instance, instead of [8]sodium ethoxide, consider using sodium azide, sodium cyanide, or a sodium salt of a thiol, followed by subsequent chemical modification if needed. 2. Lower the Temperature: Elimination reactions generally have a higher activation energy and are more favored by increased temperature than substitution reactions. Reducing the reaction tem[8][9][10]perature (e.g., from room temperature to 0 °C or even -20 °C) will disproportionately slow down the E2 reaction, favoring the SN2 pathway.
Q2: I'm using a s[9][10][12][13]econdary benzylic halide and getting a mix of substitution and elimination products even with a weaker base. What factors are at play here?
A2: With secondary substrates, the competition between all four pathways (SN1, SN2, E1, E2) is much more sensitive to conditions. Steric hindrance is incre[11]ased compared to primary substrates, making the SN2 reaction slower and allowing E2 to compete more effectively.
Optimization Strategy:[12][13][14]
-
Solvent Choice is Critical: The solvent has a profound effect.
-
To Favor SN2: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents solvate th[4][6][8]e cation but leave the nucleophile "naked" and highly reactive, promoting the SN2 mechanism.
-
To Avoid S[4][15]N1/E1: Avoid polar protic solvents (e.g., water, ethanol, methanol). These solvents stabilize the carbocation intermediate, which is a common precursor for both SN1 and E1 pathways.
-
-
Leaving Group: A [6][15]better leaving group accelerates both substitution and elimination reactions. If you are using a poor l[16][17]eaving group (like -Cl), switching to a better one (like -Br, -I, or a tosylate -OTs) can increase the overall reaction rate at a lower temperature, which may help favor substitution.
Q3: My reaction requires a strong base to proceed. How can I promote deprotonation for my desired reaction without causing elimination of my benzylic leaving group?
A3: This is a classic selectivity challenge. The solution is to use a strong, non-nucleophilic, sterically hindered base. These bases are too bulky[18][19][20] to easily approach the electrophilic α-carbon required for an SN2 reaction or to act as a nucleophile themselves, but they can readily abstract the less-hindered β-proton, which is what you need. However, in the context o[12][18][20]f avoiding the formation of 4-vinylbiphenyl, you want a base that deprotonates another part of your molecule without abstracting the β-proton on the ethylbiphenyl moiety.
Recommended Bases:
-
Lithium diisopropylamide (LDA): Very strong and highly hindered.
-
Potassium bis(trime[19][20]thylsilyl)amide (KHMDS): Its bulky trimethylsilyl groups effectively shut down nucleophilicity.
-
N,N-Diisopropylethy[18]lamine (Hünig's Base): A weaker, but often effective, hindered amine base.
By using a base that is [19][20]sterically demanding, you can direct its reactivity away from the sites that lead to the elimination byproduct.
Q4: I am performi[23]ng a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and observing 4-vinylbiphenyl as a side product. What is causing this?
A4: In the context of cross-coupling, the elimination is likely a result of a β-hydride elimination side reaction from an alkyl-palladium intermediate. This occurs when a pallad[21]ium complex, after oxidative addition to your substrate, has an alkyl group with a β-hydrogen. The palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene (your byproduct).
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often accelerate the desired reductive elimination step relative to β-hydride elimination. Consider screening ligand[22]s like t-Bu3P or biaryl phosphines.
-
Base Choice: The base used in cross-coupling can influence side reactions. If you are using a very strong base (e.g., an alkoxide), it might be promoting direct E2 elimination of your starting material before it even enters the catalytic cycle. Consider a weaker base like K₂CO₃ or Cs₂CO₃ if compatible with your reaction.
-
Temperature Control: As with standard substitution/elimination, lower temperatures can help disfavor the β-hydride elimination pathway.
Data Summary: Guiding Your Experimental Design
The following table summarizes the key variables and their general effect on the ratio of substitution to elimination products.
| Factor | Condition to Favor Substitution (SN2) | Condition to Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Strong, concentrated ba[8]se (e.g., RO⁻, OH⁻) | Strong bases preferenti[4][7]ally abstract a proton (E2), while good nucleophiles attack the carbon center (SN2). |
| Substrate Structure | Methyl > Primary (1°) > Secondary (2°) | Tertiary (3°) > Second[6][11]ary (2°) > Primary (1°) | Steric hindrance around[4] the α-carbon slows the SN2 reaction, making E2 more competitive. |
| Temperature | Low[12][14][23] Temperature (e.g., 0 °C or below) | High Temperature | Elim[8][9]ination has a highe[9][10]r activation energy and is more entropically favored, thus it benefits more from increased temperature. |
| Solvent | Polar A[8][10]protic (DMSO, DMF, Acetone) | Less critical, but pola[4][6][8]r aprotic solvents can increase the reactivity of the base. | Aprotic solvents enhanc[4][7]e nucleophilicity for SN2. Protic solvents can promote SN1/E1 by stabilizing carbocations. |
| Leaving Group | G[6][15]ood leaving group (I > Br > Cl > OTs) | Good leaving group (I >[16][17] Br > Cl > OTs) | A good leaving group (a[4][16] weak conjugate base) lowers the transition state energy for both pathways. |
Optimized P[19][28][29]rotocol: Minimizing Elimination for a Secondary Benzylic Halide
This protocol provides a starting point for the substitution reaction on a substrate like 4-(1-bromoethyl)biphenyl using sodium azide as a representative good nucleophile/weak base.
Workflow Diagram:
Caption: General workflow for optimizing substitution over elimination.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
4-(1-bromoethyl)biphenyl (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) (to make a 0.1 M solution)
-
-
Procedure: a. Dissolve the 4-(1-bromoethyl)biphenyl in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C using an ice-water bath. This is a critical step to disfavor elimination. c. Add sodium azide i[8][9]n one portion to the stirred solution. d. Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS every 30 minutes. Compare the reaction mixture to a standard of the starting material and, if available, the 4-vinylbiphenyl byproduct. e. If the reaction is sluggish, allow it to warm slowly to room temperature over several hours, but avoid active heating.
-
Workup: a. Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing cold water. b. Extract the aqueous phase three times with ethyl acetate or diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired azide product from any potential 4-vinylbiphenyl byproduct and other impurities.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess purity.
References
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Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]
-
TutorChase. (n.d.). What's the role of a leaving group in organic reactions? Retrieved from [Link]
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Gomez, L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]
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Oreate AI. (2026, January 15). Elimination vs. Substitution Reactions: Understanding the Nuances. Oreate AI Blog. Retrieved from [Link]
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Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
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Fiveable. (2025, August 15). Leaving Group Ability Definition. Retrieved from [Link]
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Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
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OpenOChem Learn. (n.d.). SN1 vs. SN2: Choosing the Right Path. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]
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PubMed. (2004, October 13). Leaving group effects in gas-phase substitutions and eliminations. Retrieved from [Link]
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Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
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ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]
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Pearson. (2024, March 18). Indicate how each of the same factors affects an E2 reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
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Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]
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StudySmarter. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions. r/OrganicChemistry. Retrieved from [Link]
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Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group? Retrieved from [Link]
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Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Predicting Products: Substitution vs. Elimination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
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Chemistry LibreTexts. (2026, January 8). Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
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ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
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Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]
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Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). Factors Influencing the Elimination Mechanism. Retrieved from [Link]
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EurekAlert!. (2025, August 5). Cleaner, cooler, and cheaper: Green chemistry gets a low-temperature oxidation breakthrough. Retrieved from [Link]
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PubMed Central. (2014, January 29). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
University of Colorado Boulder. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. Retrieved from [Link]
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YouTube. (2019, October 21). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]
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Interchim. (2019, January 15). Solutions for low temperature synthesis. Retrieved from [Link]
-
YouTube. (2021, February 17). Benzylic and Allylic Substitution and Elimination Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Nature. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]
-
Hindawi. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
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Technical Support Center: Optimizing Alkylation Reactions with 4-(2-bromoethyl)biphenyl
Welcome to the technical support center for improving the yield and selectivity of alkylation reactions involving 4-(2-bromoethyl)biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. Here, we will dissect common challenges, provide evidence-based solutions, and offer optimized protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-(2-bromoethyl)biphenyl, and what is its primary application?
4-(2-bromoethyl)biphenyl is an aromatic alkyl halide. Its primary use is as an electrophile in nucleophilic substitution reactions to introduce the 4-biphenylethyl moiety into a target molecule. This structural motif is significant in medicinal chemistry and materials science.[1][2] The biphenyl group can impart desirable pharmacological properties or be used as a building block for more complex molecular architectures.[1][2]
Q2: What is the principal reaction mechanism for alkylation with this reagent?
The reaction proceeds primarily via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The nucleophile attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion in a single, concerted step. However, a competing elimination (E2) pathway can occur, especially under suboptimal conditions, leading to the formation of 4-vinylbiphenyl.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I'm running my reaction, but TLC/LC-MS analysis shows a large amount of unreacted 4-(2-bromoethyl)biphenyl and my nucleophile, even after an extended reaction time. What's going wrong?
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: The most common issue is that the nucleophile is not sufficiently deprotonated to initiate the attack. The chosen base may be too weak to deprotonate the nucleophile effectively.
-
Solution: Choose a base with a pKa that is significantly higher than that of the nucleophile. For C-H acidic compounds like malonates, a strong base like sodium hydride (NaH) is effective. For N-H or O-H deprotonation, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[5]
-
-
Poor Solvent Choice: The SN2 reaction mechanism is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively dissolve the reactants but do not solvate the nucleophile as strongly, leaving it "naked" and more reactive.[5]
-
-
Low Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Low Reactivity of the Bromide: While generally reactive, the bromide can be sluggish with certain weak nucleophiles.
-
Solution: Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the more stable alkyl bromide to the more reactive alkyl iodide, which is a better leaving group and accelerates the SN2 reaction.[5]
-
Issue 2: Significant Formation of an Elimination Byproduct
Question: My main byproduct has a mass corresponding to the loss of HBr from my starting material. How can I suppress this elimination reaction?
Answer: You are observing the formation of 4-vinylbiphenyl via an E2 elimination pathway. This occurs when the base, instead of deprotonating your nucleophile, abstracts a proton from the carbon adjacent to the C-Br bond. This is a common and significant side reaction.[4]
Caption: A logical workflow for troubleshooting low-yield alkylation reactions.
Troubleshooting Steps:
-
Choice of Base: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are notorious for promoting elimination.
-
Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider starting at 0°C and allowing the reaction to warm slowly to room temperature.[4]
-
Issue 3: Poor Solubility and Biphasic Reaction Mixture
Question: My nucleophile salt and base are insoluble in my organic solvent, leading to a heterogeneous mixture and poor reaction rates. What can I do?
Answer: This is a classic challenge when reacting a nonpolar organic substrate with a polar salt. The solution is often Phase Transfer Catalysis (PTC), a powerful technique for bringing reactants together across a phase boundary.[7]
Caption: Mechanism of Phase Transfer Catalysis (PTC) in alkylation reactions.
How PTC Works: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The lipophilic cation (Q⁺) of the catalyst pairs with the nucleophilic anion in the aqueous or solid phase, forming a lipophilic ion pair. This ion pair is soluble in the organic phase, where it can react with the 4-(2-bromoethyl)biphenyl.[8]
Advantages of PTC:
-
Milder Conditions: Allows the use of inexpensive and safer inorganic bases (e.g., NaOH, K₂CO₃).[7]
-
Solvent Flexibility: Enables the use of less polar, non-hygroscopic solvents like toluene, which can simplify workup.[7]
-
Increased Yield: By overcoming solubility issues, reaction rates and overall yields are often dramatically improved.
Issue 4: Formation of Di-Alkylated Products
Question: I am observing a significant amount of a higher molecular weight byproduct, which appears to be from my nucleophile reacting with two molecules of the alkylating agent. How can I improve selectivity for mono-alkylation?
Answer: Di-alkylation occurs when the mono-alkylated product can be deprotonated again by the base, creating a new nucleophile that reacts with a second molecule of 4-(2-bromoethyl)biphenyl.
Troubleshooting Steps:
-
Stoichiometry: The most critical factor is the ratio of reactants.
-
Solution: Use a significant excess of the nucleophile relative to the 4-(2-bromoethyl)biphenyl (e.g., 2-5 equivalents). This increases the statistical probability that the alkylating agent will encounter an unreacted nucleophile.
-
-
Order of Addition:
-
Solution: Employ "inverse addition." First, generate the nucleophilic anion by reacting the nucleophile with the base. Then, add the 4-(2-bromoethyl)biphenyl solution slowly (e.g., via a syringe pump) to the mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[9]
-
Data Summary: Impact of Reaction Parameters
The choice of base and solvent has a profound impact on the ratio of substitution (desired) to elimination (undesired) products.
| Base | Typical Solvent | Relative Strength | Propensity for Elimination (E2) | Notes |
| K₂CO₃ | DMF, MeCN | Moderate | Low | Good for N- and O-alkylation. Heterogeneous, but effective.[6] |
| Cs₂CO₃ | DMF, MeCN | Moderate-Strong | Low | More soluble than K₂CO₃, often leading to faster reactions. |
| NaH | THF, DMF | Very Strong | Moderate | Excellent for deprotonating weak carbon acids (e.g., malonates).[10] |
| DBU | Toluene, THF | Strong (Non-nuc.) | High | Primarily a base for E2 reactions; generally avoid for SN2. |
| KOt-Bu | THF, t-BuOH | Very Strong | Very High | Sterically hindered base that strongly favors elimination.[4] |
Experimental Protocols
Protocol 1: Standard N-Alkylation of an Aniline Derivative
This protocol describes a standard procedure for the N-alkylation of a substituted aniline.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline derivative (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 0.2 M), followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Initiation: Add 4-(2-bromoethyl)biphenyl (1.2 eq) to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Optimized C-Alkylation using Phase Transfer Catalysis (PTC)
This protocol is optimized for alkylating a C-H acidic nucleophile like diethyl malonate, where solubility and side reactions are common challenges.
-
Vessel Preparation: To a round-bottom flask, add diethyl malonate (1.5 eq), toluene (0.3 M), and an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq in water).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add 4-(2-bromoethyl)biphenyl (1.0 eq) to the biphasic mixture.
-
Heating and Monitoring: Heat the mixture to 90°C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
References
-
Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.). ACADEMIA. Retrieved February 23, 2026, from [Link]
-
Phase Transfer Catalysis. (2026, February 8). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 23, 2026, from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). SpringerLink. Retrieved February 23, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Synthesis of Biphenyls. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Alkylation process. (n.d.). Google Patents.
-
PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. Retrieved February 23, 2026, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved February 23, 2026, from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved February 23, 2026, from [Link]
-
Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Improvement of selectivity/yield of Alkylation. (2023, December 23). Reddit. Retrieved February 23, 2026, from [Link]
-
Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support: Solvent Compatibility & Thermal Stability of 4-(2-bromoethyl)biphenyl
Executive Summary
Do not treat 4-(2-bromoethyl)biphenyl as a generic alkyl halide. While this compound is a versatile intermediate for introducing the biphenyl-ethyl motif, it possesses a specific reactivity profile that makes solvent selection critical during heating.
Users frequently encounter two distinct failure modes:
-
Catastrophic Safety Failure: Heating in DMSO (Dimethyl Sulfoxide) leading to thermal runaway/explosion.
-
Chemical Purity Failure: Unintentional elimination to 4-vinylbiphenyl (styrene derivative) or solvolysis to ethers.
This guide details the mechanistic reasons for these failures and provides validated protocols for safe handling.
Critical Safety Warning: The "Red Zone" Solvents
Q: Why is heating this compound in DMSO considered a severe safety hazard?
A: You must NEVER heat 4-(2-bromoethyl)biphenyl in DMSO, even though it dissolves well. This is not a solubility issue; it is a thermal stability issue.
The Mechanism of Failure (Autocatalytic Decomposition): Alkyl bromides are thermally liable to release traces of Hydrogen Bromide (HBr). In most solvents, this is a minor impurity issue. In DMSO, HBr acts as a potent catalyst for the decomposition of the solvent itself.[1]
-
Initiation: Trace HBr lowers the decomposition onset temperature of DMSO significantly (often below 100°C).
-
The "Kornblum" Effect: DMSO can act as an oxidant toward primary alkyl halides (Kornblum Oxidation), generating heat and further acidic byproducts.
-
Runaway: The reaction generates formaldehyde, dimethyl sulfide, and water, creating rapid pressure buildup and exothermic runaway.
Visualizing the Hazard:
Figure 1: The autocatalytic decomposition cycle of DMSO triggered by alkyl bromides.
Chemical Stability: The "Orange Zone" Solvents
Q: Can I use alcohols (Methanol/Ethanol) or DMF?
A: generally, no , if you require high purity. These solvents facilitate side reactions that consume your starting material.
| Solvent Class | Representative Solvents | Risk Level | The Technical Issue |
| Alcohols | Methanol, Ethanol, IPA | High | Solvolysis ( |
| Polar Aprotic | DMF, DMAc, NMP | Medium | Elimination ( |
| Basic Solvents | Pyridine, Morpholine | High | Quaternization: The nitrogen lone pair will attack the alkyl bromide, forming a quaternary ammonium salt precipitate. |
Q: How does the elimination impurity form?
A: The ethyl bridge is susceptible to beta-elimination. If you heat in a polar aprotic solvent (like DMF) or in the presence of a base, you lose HBr to form the styrene derivative.
Reaction Pathway Diagram:
Figure 2: Divergent reaction pathways based on solvent selection.
Recommended Protocols (The "Green Zone")
Protocol A: Safe Heating for Synthesis
If you must heat 4-(2-bromoethyl)biphenyl (e.g., for a Suzuki coupling or nucleophilic substitution with a specific nucleophile):
-
Primary Solvent Choice: Toluene or Xylene .
-
Why: Non-polar, chemically inert, high boiling point, does not solubilize ionic leaving groups well enough to encourage rapid elimination or solvolysis without a catalyst.
-
-
Alternative (Halogenated): Chlorobenzene or Dichloromethane (if low T is acceptable).
-
Note: Avoid Lewis Acids (AlCl3, FeCl3) in these solvents to prevent Friedel-Crafts self-polymerization.
-
-
Atmosphere: Always heat under Nitrogen or Argon . Oxygen can promote radical degradation of the ethyl chain at high temperatures.
Protocol B: Removing the "Vinyl" Impurity
If you accidentally overheated and generated 4-vinylbiphenyl (identifiable by a new spot on TLC with a similar Rf but UV-active/fluorescent):
-
Recrystallization: The vinyl impurity often has different solubility characteristics. Recrystallize from minimal hot hexanes or a hexane/ethyl acetate mix.
-
Chemical Scavenging: If the vinyl impurity is minor (<5%), it can sometimes be removed by a brief wash with cold KMnO4 (oxidizes the double bond to a polar acid, making it separable), though this risks oxidizing the biphenyl ring if too aggressive.
Troubleshooting & FAQs
Q: My reaction mixture turned black and pressurized the vial. What happened? A: You likely used DMSO or a similar sulfoxide solvent.[2] The "black" color is often polymerized byproducts from the violent decomposition of DMSO catalyzed by the bromide. Discard the sample immediately following hazardous waste protocols for reactive materials. Do not attempt to recover.
Q: I see a new spot on TLC that runs slightly higher than my starting material. A: This is almost certainly 4-vinylbiphenyl .
-
Cause: Thermal elimination of HBr.
-
Fix: Lower your reaction temperature. If using a base (e.g., K2CO3), ensure it is not in large excess or switch to a weaker base if possible.
Q: Can I use Acetone? A: Acetone is generally safe regarding explosions (unlike DMSO) but is a polar aprotic solvent that can encourage the Finkelstein reaction (if iodide is present) or mild elimination. It is acceptable for low-temperature reactions (reflux at 56°C) but often too low boiling for difficult substitutions.
References
-
Yang, Q., et al. "Explosion Hazards of Dimethyl Sulfoxide (DMSO) with Halides and Other Substances."[2] Organic Process Research & Development, 2020, 24(7), 916–939. Link
-
University of St. Andrews. "Safety Bulletin – Decomposition of Dimethyl Sulfoxide." Safety Incidents & Bulletins. Link
-
Buckles, R. E., & Wheeler, N. G. "4,4'-Dibromobiphenyl." Organic Syntheses, Coll. Vol. 4, p. 256 (1963). (Provides context on the stability of brominated biphenyls). Link
-
Yearn Chemical. "DMSO Safety Risk: Thermal Decomposition Hazards." Technical Safety Data. Link
Sources
Removing unreacted 4-(2-bromoethyl)biphenyl from reaction mixtures
An in-depth guide to removing unreacted 4-(2-bromoethyl)biphenyl from reaction mixtures.
Technical Support Center: Purification and Work-Up Strategies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 4-(2-bromoethyl)biphenyl from reaction mixtures. We will explore the underlying chemical principles of various purification techniques, offering detailed protocols and expert insights to address common challenges encountered in the laboratory.
Part 1: Understanding the Challenge - Physicochemical Properties
4-(2-Bromoethyl)biphenyl is a common intermediate in organic synthesis. Its removal can be challenging due to its properties, which are often similar to those of the desired product, especially in the initial stages of a multi-step synthesis. Understanding these properties is the first step in designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₄H₁₃Br | The molecule is largely a non-polar hydrocarbon with a polarizable C-Br bond. |
| Appearance | Likely a white to pale yellow crystalline solid. | As a solid, it opens the possibility for purification by crystallization. |
| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF, Hexanes).[1][2] | Liquid-liquid extraction with immiscible organic/aqueous phases is a primary work-up step.[3][4] |
| Polarity | Non-polar to moderately polar. | Its polarity is dominated by the biphenyl system, making it chromatographically similar to other non-polar aromatic compounds. |
| Reactivity | The bromoethyl group is susceptible to nucleophilic substitution. | This reactivity can be exploited for removal using chemical scavengers.[5][6] |
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC plate shows that my product and the unreacted 4-(2-bromoethyl)biphenyl have very similar Rf values, or are co-spotting. How can I improve the separation?
Answer: This is a common issue, especially when the modification to the 4-(2-bromoethyl)biphenyl is minor and does not significantly change its polarity.
Probable Cause: The eluent (solvent system) you are using is not providing enough selectivity to differentiate between the two compounds on the stationary phase (e.g., silica gel).
Solutions:
-
Optimize the Solvent System:
-
Decrease Polarity: If both spots are high up on the plate (Rf > 0.5), decrease the concentration of the polar solvent (e.g., move from 20% Ethyl Acetate in Hexanes to 10% or 5%). This will increase the interaction of both compounds with the silica, forcing a better separation.
-
Introduce a Different Solvent: If simple binary mixtures (e.g., Ethyl Acetate/Hexanes) fail, introduce a third solvent with different properties. For instance, adding a small amount of dichloromethane (DCM) or toluene can alter the selectivity. Biphenyl stationary phases in HPLC have shown unique selectivity for aromatic compounds, which can be tuned by switching between acetonitrile and methanol as the organic modifier.[7][8][9][10]
-
Use a Less Polar System: Try a solvent system like DCM/Hexanes or Toluene/Hexanes. The aromatic nature of toluene can introduce π-π interactions that may help differentiate your product from the starting material.
-
-
Check Your Visualization Method:
-
Ensure you are using a method that can visualize both compounds. Since 4-(2-bromoethyl)biphenyl is a conjugated aromatic system, it should be clearly visible under a UV lamp (254 nm).[11][12] If your product is not UV-active, you will need to use a chemical stain like potassium permanganate or p-anisaldehyde.[11]
-
Question 2: I performed a column chromatography, but my final product is still contaminated with 4-(2-bromoethyl)biphenyl according to ¹H NMR.
Answer: This indicates that the separation during chromatography was incomplete.
Probable Causes:
-
Poor Separation on TLC: The separation on the TLC plate was not sufficient to begin with (see Question 1). A good rule of thumb is to aim for a ΔRf of at least 0.2 between the product and impurity.
-
Column Overloading: Too much crude material was loaded onto the column for its size. This leads to broad, overlapping bands that cannot be resolved.
-
Improper Column Packing/Running: Air bubbles, cracks in the stationary phase, or running the column too fast can degrade separation efficiency.
-
Fractions Were Mixed: Contaminated fractions may have been inadvertently combined during the collection and evaporation steps.
Solutions:
-
Re-purify the Material: The most straightforward solution is to perform a second column chromatography on the contaminated material.
-
Use a "Shallow Gradient": Instead of a large step-change in solvent polarity, use a very slow, gradual increase. This can often resolve closely-eluting compounds.
-
Use a Different Stationary Phase: If silica gel is not working, consider using alumina or a reverse-phase (C18) column, which separates based on different principles (hydrophobicity). HPLC with a biphenyl column can also offer alternative selectivity.[7][9][13]
-
-
Consider an Alternative Method: If chromatography is consistently failing, it's time to try a different approach.
-
Crystallization: If your product is a solid, attempt to recrystallize it from a suitable solvent system. This can be an extremely effective method for removing small amounts of impurities.[14][15]
-
Chemical Scavenging: If the amount of unreacted starting material is small (<10%), using a scavenger resin is a highly efficient method (see Part 3 for a detailed protocol).
-
Question 3: My reaction involves converting 4-(2-bromoethyl)biphenyl into a basic compound (e.g., an amine). Can I use a simpler method than chromatography?
Answer: Absolutely. When you fundamentally change the nature of the molecule from neutral to acidic or basic, liquid-liquid extraction becomes a powerful purification tool.[3][4][16]
Solution: Acid-Base Extraction
The principle is to make your desired product soluble in the aqueous phase while leaving the neutral, unreacted 4-(2-bromoethyl)biphenyl in the organic phase.
-
Dissolve: Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Protonate & Extract: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated to form a salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer. The neutral starting material will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separate: Combine the aqueous layers. The organic layer, containing the unreacted starting material, can be discarded.
-
Neutralize & Back-Extract: Basify the combined aqueous layers with a base (e.g., 1M NaOH or NaHCO₃) until the pH is >10. This deprotonates your product, making it insoluble in water again.
-
Isolate: Extract the now-neutral product back into a fresh portion of organic solvent (DCM or ethyl acetate).
-
Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield your purified product.
This workflow is visualized in the diagram below.
Part 3: In-Depth Methodologies and FAQs
This section provides detailed protocols and answers frequently asked questions for the most effective purification strategies.
Method 1: Flash Column Chromatography
FAQ: What is the best way to choose a solvent system and prepare the column?
Answer: The key is a systematic approach based on TLC analysis.[17] First, find a solvent system that gives your product an Rf of ~0.3 and provides the maximum possible separation from the 4-(2-bromoethyl)biphenyl spot. The starting eluent for your column should be significantly less polar than this system to ensure the compounds bind to the top of the column upon loading.
-
Slurry Preparation: In a beaker, mix silica gel with your initial, non-polar eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes) to form a free-flowing slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring no cracks or air bubbles form.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin running the column with the non-polar eluent. Gradually increase the polarity of the eluent according to your pre-determined gradient.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Chemical Scavenging
FAQ: When should I use a chemical scavenger, and how does it work?
Answer: Chemical scavenging is ideal for removing small amounts (typically <10-15%) of a reactive impurity from a less reactive product. It is particularly useful when chromatographic separation is difficult. The method uses a solid-supported reagent (a "scavenger") that selectively reacts with the impurity. Because the scavenger is on a solid support (like silica), the reacted impurity can be removed by simple filtration.[5][6]
For 4-(2-bromoethyl)biphenyl, which contains a reactive alkyl bromide, nucleophilic scavengers are highly effective.
-
Dissolve Crude Mixture: Dissolve the crude product, containing your desired compound and the unreacted 4-(2-bromoethyl)biphenyl, in a suitable solvent (e.g., DCM, THF).
-
Add Scavenger: Add a silica-supported amine scavenger (e.g., SiliaBond Amine, ~3-5 equivalents relative to the impurity).
-
React: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the spot for 4-(2-bromoethyl)biphenyl disappears. This may take a few hours to overnight.
-
Filter: Filter the mixture through a small plug of celite or a fritted funnel to remove the solid resin. The resin now holds the reacted starting material.
-
Isolate Product: The filtrate contains your purified product. Simply remove the solvent under reduced pressure.
Method 3: Recrystallization
FAQ: My product is a solid. How do I find the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The impurity, 4-(2-bromoethyl)biphenyl, should either be very soluble at all temperatures (so it stays in the mother liquor) or completely insoluble (so it can be filtered off hot). A good approach is to test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) in small test tubes.[14][15]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near boiling) recrystallization solvent required to fully dissolve the solid.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals don't form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of the pure product.
-
Cool Further: Once crystals have formed at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry: Dry the purified crystals in a vacuum oven.
Part 4: Visualization of Workflows
To assist in selecting the appropriate purification strategy, the following diagrams illustrate the decision-making process.
Purification Method Selection Workflow
Caption: Decision tree for selecting a primary purification method.
Acid-Base Extraction Workflow for a Basic Product
Caption: Workflow for purifying a basic product from neutral starting material.
References
-
SIELC Technologies. (2018, February 16). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Rasayan J. Chem. [Link]
-
European Patent Office. (1993). Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 A2. [Link]
-
Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Google Patents. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl.
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Royal Society of Chemistry. (2024). Supramolecular chemistry of liquid–liquid extraction. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab. [Link]
-
PubChem. Benzyl Bromide. [Link]
- Google Patents.
-
Organic Syntheses. 4,4'-dibromobiphenyl. [Link]
-
International Union of Crystallography. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
European Patent Office. Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 B1. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
LCGC. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
ResearchGate. (2018). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2014). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. [Link]
-
Advanced Materials Technology. BIPHENYL - HPLC. [Link]
-
ResearchGate. (2015). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]
-
Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. [Link]
-
Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]
-
MDPI. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
-
PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl. [Link]
- Google Patents. Halogen scavengers - EP0520226A2.
-
Chromtech. Chromatography Products. [Link]
Sources
- 1. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
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- 4. organomation.com [organomation.com]
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- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. Separation of 4-Bromo-2-fluoro-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 15. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing Reactions of 4-(2-bromoethyl)biphenyl with Weak Nucleophiles
Welcome to the technical support center for optimizing synthetic routes involving 4-(2-bromoethyl)biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of reacting this versatile building block with weak nucleophiles. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields, minimize side products, and troubleshoot common experimental hurdles.
Introduction: The Challenge of Reacting 4-(2-bromoethyl)biphenyl
4-(2-bromoethyl)biphenyl is a valuable intermediate in pharmaceutical and materials science. However, its reactivity profile presents a classic organic chemistry dilemma. While the primary bromide suggests a predisposition towards bimolecular nucleophilic substitution (SN2) reactions, the proximity of the biphenyl group and the β-hydrogens introduces significant steric hindrance and a competing bimolecular elimination (E2) pathway.[1][2] This guide will address the critical factors that govern this competition and provide actionable strategies to steer your reaction towards the desired substitution product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem ID: RXN-001
Question: My reaction yield is consistently low, and I'm observing a significant amount of a non-polar byproduct that I suspect is 4-vinylbiphenyl. What is happening and how can I fix it?
Possible Causes and Solutions:
This is a classic case of the E2 elimination reaction outcompeting your desired SN2 substitution.[1] The use of a strong, sterically hindered base is likely the primary cause.
-
Causality: Strong bases, especially alkoxides like sodium methoxide or tert-butoxide, will readily abstract a β-hydrogen from the ethyl chain, leading to the formation of a double bond and elimination of the bromide.[1][3] The formation of the conjugated styrene system in 4-vinylbiphenyl is thermodynamically favorable, further driving this side reaction.
-
Suggested Solutions:
-
Base Selection: Switch to a weaker, non-nucleophilic base. For O-alkylation of phenols, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For N-alkylation of amines, a mild inorganic base or even running the reaction with an excess of the amine nucleophile can be effective.[4][5]
-
Temperature Control: E2 reactions are favored at higher temperatures.[1] If possible, run your reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic, while not favoring the E2 pathway as strongly as some polar protic solvents.[6][7]
-
Problem ID: RXN-002
Question: My reaction is extremely slow or not proceeding at all, even after extended reaction times and heating. How can I increase the reaction rate without promoting elimination?
Possible Causes and Solutions:
This issue often arises from a combination of a weak nucleophile and the inherent stability of the C-Br bond.
-
Causality: Weak nucleophiles, such as phenols or anilines, require activation to effectively displace the bromide leaving group. Additionally, the C-Br bond is strong, and its cleavage is the rate-determining step in the SN2 reaction.[7][8]
-
Suggested Solutions:
-
In-Situ Halogen Exchange (Finkelstein Reaction): Convert the less reactive alkyl bromide to a more reactive alkyl iodide in situ. Iodide is an excellent leaving group, which will significantly accelerate the SN2 reaction.[9][10][11][12][13] Add a catalytic amount (10-15 mol%) or a stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. The classic Finkelstein reaction often uses acetone as a solvent, where the resulting NaBr or KBr is insoluble and precipitates, driving the equilibrium towards the alkyl iodide.[9][10][12]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst can dramatically increase the reaction rate.[14][15][16] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated nucleophile from the solid/aqueous phase into the organic phase where it can react with the 4-(2-bromoethyl)biphenyl.[14][17] This technique is particularly effective for the O-alkylation of phenols.[4][15]
-
Solvent Optimization: Ensure you are using an appropriate polar aprotic solvent. A solvent like DMF or DMSO will better solvate the transition state of the SN2 reaction compared to less polar solvents like THF or toluene, thus increasing the reaction rate.[6]
-
Problem ID: RXN-003
Question: I am attempting an O-alkylation of a phenol and I'm getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?
Possible Causes and Solutions:
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Causality: The selectivity between O- and C-alkylation is influenced by the solvent, counter-ion, and reaction conditions.[15][17] Harder electrophiles and conditions that favor a "free" phenoxide ion tend to promote O-alkylation.
-
Suggested Solutions:
-
Solvent and Base System: Use a polar aprotic solvent (DMF, DMSO) and a base with a large, soft cation like cesium carbonate (Cs₂CO₃). The large cation will associate less tightly with the oxygen of the phenoxide, increasing its availability for O-alkylation.
-
Phase-Transfer Catalysis: As mentioned in RXN-002, PTC can improve O-alkylation selectivity. By bringing the phenoxide into the organic phase as an ion pair with the bulky quaternary ammonium cation, the oxygen atom is often more sterically accessible for reaction than the ortho-carbon of the phenol.[15] Minimizing water in the system has been shown to favor O-alkylation over C-alkylation under PTC conditions.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental competition between SN2 and E2 for this substrate?
A1: The reaction of 4-(2-bromoethyl)biphenyl is a textbook example of the competition between substitution and elimination. The SN2 pathway involves the nucleophile directly attacking the carbon bearing the bromine in a single, concerted step.[6][7] The E2 pathway involves a base abstracting a proton from the adjacent carbon, also in a concerted step, leading to the formation of an alkene.[1][2][3] The choice between these pathways is dictated by the strength and steric bulk of the base/nucleophile, temperature, and solvent.
Caption: Competing SN2 and E2 pathways for 4-(2-bromoethyl)biphenyl.
Q2: How does a Phase-Transfer Catalyst (PTC) work in the context of O-alkylation?
A2: A PTC, like tetrabutylammonium bromide (TBAB), facilitates the reaction between a water-soluble nucleophile (like a deprotonated phenol in an aqueous or solid phase) and an organic-soluble electrophile (4-(2-bromoethyl)biphenyl). The lipophilic (oily) cation of the PTC pairs with the nucleophilic anion, shuttling it into the organic phase where the reaction can occur.
Caption: Mechanism of Phase-Transfer Catalysis for O-alkylation.
Q3: Is it better to use a stronger or weaker base for these reactions?
A3: For maximizing the yield of the substitution product, a weaker base is almost always preferable. Strong bases are more likely to act as a Brønsted-Lowry base and abstract a proton, leading to elimination.[1] A good rule of thumb is to use a base that is strong enough to deprotonate your nucleophile but not so strong that it aggressively promotes the E2 pathway.
| Base Type | Typical Examples | Favored Pathway | Rationale |
| Strong Bases | NaOMe, NaOEt, t-BuOK | E2 Elimination | High basicity favors proton abstraction over nucleophilic attack.[1] |
| Weak Bases | K₂CO₃, Cs₂CO₃, Et₃N | SN2 Substitution | Lower basicity minimizes E2 competition.[4][5] |
Q4: What are the best solvents for these substitution reactions?
A4: Polar aprotic solvents are the solvents of choice for SN2 reactions. They can solvate the counter-ion of the nucleophile, enhancing its nucleophilicity, without forming strong hydrogen bonds that would shield the nucleophile.
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent for SN2, high boiling point. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Highly polar, excellent for SN2, can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Good choice, lower boiling point than DMF/DMSO. |
| Acetone | Polar Aprotic | 21 | Often used for Finkelstein reactions due to salt solubility.[9][10][12] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol is a starting point for the reaction of 4-(2-bromoethyl)biphenyl with a generic phenol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq.), 4-(2-bromoethyl)biphenyl (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely powdered), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or DMF (to make a 0.2-0.5 M solution with respect to the phenol).
-
Reaction Conditions: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of an Aniline with In-Situ Finkelstein Reaction
This protocol is designed to enhance the reactivity for N-alkylation of a weakly nucleophilic aniline.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 eq.), 4-(2-bromoethyl)biphenyl (1.2 eq.), sodium iodide (NaI, 1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Solvent Addition: Add anhydrous DMF or DMSO via syringe (to make a 0.1-0.5 M solution with respect to the aniline).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]
-
ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Tandfonline. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
ACS Publications. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
Grokipedia. Finkelstein reaction. [Link]
-
SATHEE. Finkelstein Reaction. [Link]
-
BYJU'S. Finkelstein Reaction. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
MDPI. (2017, December 15). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. [Link]
- Google Patents.
-
ChemRxiv. LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. [Link]
-
Filo. (2025, August 18). 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explain. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Link]
-
PMC - NIH. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
Dalal Institute. Elimination Reactions. [Link]
- Google Patents.
-
Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
-
PMC - NIH. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Wikipedia. 2-Phenylethyl bromide. [Link]
-
Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]
-
Toppr. (2024, July 2). 2 phenylethylbromide when heated with NaOEt elimination class 12 chemistry CBSE. [Link]
-
LibreTexts. 7.3 Characteristics of the SN2 Reaction. [Link]
-
PMC - NIH. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. [Link]
-
Doubtnut. (2020, May 24). 2 phenylethylbromide when heated with NaOEt, elimination takes place. No deuterium. [Link]
-
NEET Coaching. 2 phenylethylbromide when heated with NaOEt, elimination takes place. No deuterium exchange takes place when the reaction is carried out in C_(2)H_(5)OD solvent. The mechanism will be. [Link]
-
YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]
-
PMC - NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
RSC Publishing. Substituent effects in the biphenyl series. Part IV. The kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
Sources
- 1. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 2 phenylethylbromide when heated with NaOEt, elimination takes place. No deuterium exchange takes place when the reaction is carried out in `C_(2)H_(5)OD` solvent. The mechanism will be [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. byjus.com [byjus.com]
- 13. Finkelstein Reaction [organic-chemistry.org]
- 14. vapourtec.com [vapourtec.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Reaction Optimization for 4-(2-bromoethyl)biphenyl
Ticket ID: #RXN-OPT-4BP
Subject: Accelerating Nucleophilic Substitution (
Executive Summary
You are encountering slow kinetics or incomplete conversion when attempting nucleophilic substitution on 4-(2-bromoethyl)biphenyl .
Diagnosis: Unlike benzylic halides (e.g., 4-bromomethylbiphenyl), which are hyper-reactive, your substrate is a homobenzylic primary alkyl bromide. The reaction center is isolated from the biphenyl ring by two methylene groups, reducing electronic activation. Furthermore, the lipophilic biphenyl tail creates a solubility mismatch with polar nucleophiles, often stalling the reaction in standard biphasic systems.
This guide provides three tiers of catalytic intervention to accelerate this transformation while suppressing the formation of the elimination byproduct, 4-vinylbiphenyl .
Tier 1: The Finkelstein Strategy (Iodide Catalysis)
Applicability: Homogeneous systems (e.g., Acetone, DMF, Acetonitrile). The Fix: In situ conversion of the alkyl bromide to a more reactive alkyl iodide.
Technical Insight
Bromide is a decent leaving group, but Iodide is superior due to a weaker C-I bond and higher polarizability. By adding a catalytic amount of Sodium Iodide (NaI), you create a transient intermediate, 4-(2-iodoethyl)biphenyl . This intermediate reacts with your target nucleophile (
Mechanism of Action
Figure 1: The catalytic Finkelstein cycle. The iodide ion acts as a nucleophilic shuttle, displacing bromide and then being displaced by the final nucleophile.
Experimental Protocol
-
Solvent: Dissolve 4-(2-bromoethyl)biphenyl (1.0 eq) in Acetone (if nucleophile is soluble) or DMF (for higher temps).
-
Catalyst Loading: Add Sodium Iodide (NaI) at 10–20 mol% .
-
Note: If using Acetone, NaBr will precipitate, driving the equilibrium.[1]
-
-
Nucleophile: Add your target nucleophile (1.1–1.5 eq).
-
Temperature: Heat to reflux (Acetone: 56°C) or 60–80°C (DMF).
-
Monitoring: Watch for the disappearance of the triplet at
3.55 ppm (CH2-Br) and the transient appearance of 3.35 ppm (CH2-I) if the second step is slow.
Tier 2: Phase Transfer Catalysis (PTC)
Applicability: Biphasic systems (Organic Solvent + Water) or Solid-Liquid systems. The Fix: Overcoming the "Solubility Wall." The biphenyl tail renders your substrate highly lipophilic, while most potent nucleophiles (Azide, Cyanide, Hydroxide) are water-soluble salts. They physically cannot meet to react.
Catalyst Selection Guide
| Reaction Type | Recommended Catalyst | Why? |
| Liquid-Liquid (e.g., Toluene/Water) | TBAB (Tetrabutylammonium bromide) | Cheap, effective for simple anions. Forms tight ion pairs. |
| Solid-Liquid (e.g., ACN/Solid Salt) | Aliquat 336 (Methyltrioctylammonium chloride) | Greasier alkyl chains enhance solubility in non-polar solvents. |
| High Temperature | 18-Crown-6 | Complexes K+ specifically. More thermally stable than ammonium salts (which degrade via Hofmann elimination). |
Mechanism of Action
Figure 2: The Phase Transfer Shuttle. The catalyst (Q+) extracts the nucleophile (Nu-) from the water layer into the organic layer where the biphenyl substrate resides.
Experimental Protocol (Biphasic)
-
Organic Phase: Dissolve substrate in Toluene or Chlorobenzene (3-5 volumes).
-
Aqueous Phase: Dissolve Nucleophile (1.5 eq) in minimal water (saturated solution is best).
-
Catalyst: Add TBAB (5 mol%) .
-
Agitation: Vigorous stirring is critical. The reaction rate is proportional to the interfacial area.
-
Temperature: 60–90°C.
Tier 3: Troubleshooting & Side Reactions
Critical Warning: The Elimination Trap
The most common impurity is 4-vinylbiphenyl , formed via
Diagnostic:
-
NMR: Appearance of vinylic protons (two doublets at
5.3 and 5.8 ppm, and a dd at 6.7 ppm). -
TLC: A non-polar spot moving just above/below the starting material, often UV-active.
Optimization Matrix
| Variable | To Favor Substitution ( | To Avoid Elimination ( |
| Base | Use weak, non-nucleophilic bases (e.g., | AVOID strong alkoxides ( |
| Temperature | Keep below 80°C. | Elimination dominates at >100°C. |
| Sterics | Use unhindered nucleophiles (Azide, prim-Amines). | Bulky nucleophiles act as bases. |
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a solvent? A: Use caution. While ethanol dissolves the nucleophile, it is a poor solvent for the lipophilic biphenyl substrate at room temperature. Heating it improves solubility but increases the risk of solvolysis (forming the ethyl ether byproduct). Acetonitrile is a superior "compromise" solvent.
Q: My reaction is stuck at 70% conversion. Should I add more catalyst? A: If using PTC (TBAB), the catalyst may have degraded (Hofmann elimination) if heated >100°C for prolonged periods. Add a fresh 2-3 mol% portion. If using Finkelstein (NaI), ensure your solvent is dry; water solvates the anions and kills their nucleophilicity.
Q: How do I remove the catalyst during workup? A:
-
TBAB/Ammonium salts: Wash the organic layer with water (x3) and brine. They partition into the aqueous phase.
-
18-Crown-6: More difficult. Requires filtration through a short plug of silica gel or washing with dilute HCl (if product is acid-stable).
References
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed discussion on Halide Exchange and Nucleophilicity).
-
Phase Transfer Catalysis
-
Synthesis of Biphenyl Derivatives
-
Organic Syntheses, Coll.[4] Vol. 9, p.548 (1998). (Describes manipulation of bromomethylbiphenyls, establishing baseline solubility/reactivity profiles for biphenyl-alkyl halides).
-
-
Elimination vs Substitution
-
Bloom Tech Knowledge Base. "Common reactions involving (2-Bromoethyl)benzene". (Analogous homobenzylic system showing styrene formation risks). Link
-
- Solvent Effects in : Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on dipolar aprotic solvents enhancing nucleophilicity).
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-(2-bromoethyl)biphenyl: A Comparative Technical Guide
Executive Summary & Application Context
4-(2-bromoethyl)biphenyl (CAS: 1676-63-7) is a critical alkylating agent employed in the synthesis of biphenyl-derived pharmaceuticals and liquid crystals.[1] Its purity is paramount, as the presence of the elimination product (4-vinylbiphenyl) or unreacted precursor (4-biphenyl ethanol) can significantly alter the efficacy of downstream nucleophilic substitutions.
This guide provides an authoritative analysis of the 1H NMR spectrum for 4-(2-bromoethyl)biphenyl.[1] Unlike standard spectral lists, this document focuses on comparative diagnostics , enabling you to quantitatively distinguish the target product from its most common synthetic impurities.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility and accurate integration values for purity calculations, the following protocol is recommended. This workflow minimizes solvent effects that can obscure the critical methylene triplets.[1]
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.[1]
-
Rationale: CDCl₃ provides excellent solubility for the biphenyl core and prevents the hydroxyl proton exchange broadening seen in DMSO-d₆, allowing for sharper differentiation if the alcohol precursor is present.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.[1]
-
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaBr) from the bromination step.[1]
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Relaxation Delay (D1):
5 seconds. -
Scans (NS): 16–32 scans for sufficient S/N ratio.
-
Temperature: 298 K (25 °C).[1]
Spectral Assignment & Logic
The Molecule
The structure consists of a biphenyl core (9 aromatic protons) and a bromoethyl side chain (4 aliphatic protons).[1] The symmetry of the unsubstituted phenyl ring and the para-substituted ring creates a distinct aromatic pattern.[1][2]
Master Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Logic |
| 7.55 – 7.60 | Multiplet | 4H | - | Ar-H (Ortho to biphenyl linkage) | Deshielded by the extended π-system conjugation.[1] |
| 7.40 – 7.48 | Multiplet | 2H | - | Ar-H (Meta to biphenyl linkage) | Typical aromatic range.[1] |
| 7.30 – 7.38 | Multiplet | 1H | - | Ar-H (Para on distal ring) | Distal ring proton.[1] |
| 7.28 | Doublet | 2H | 8.0 Hz | Ar-H (Ortho to ethyl group) | Shielded relative to the biaryl linkage protons.[1] |
| 3.60 | Triplet | 2H | 7.5 Hz | -CH₂-Br | Deshielded by electronegative Bromine (Inductive effect).[1] |
| 3.20 | Triplet | 2H | 7.5 Hz | Ar-CH₂ - | Benzylic position; shielded relative to CH₂-Br but deshielded vs. alkyl.[1] |
Mechanistic Insight: The Aliphatic "Fingerprint"
The diagnostic power of this spectrum lies in the two triplets in the 3.0–4.0 ppm region.
-
The Alpha Effect (3.60 ppm): The protons on the carbon attached to bromine are significantly deshielded (
) due to the electronegativity of the halogen.[1] -
The Beta Effect (3.20 ppm): The benzylic protons appear upfield (
).[1] -
Coupling: The clean triplet splitting (
Hz) confirms the integrity of the ethyl chain.[1] Any distortion here suggests the presence of the vinyl impurity (complex splitting) or the alcohol (shift change).
Comparative Analysis: Product vs. Alternatives
In drug development, "purity" is defined by what is not there.[1] The table below contrasts the product with its immediate precursor and its primary degradation product.
Diagnostic Comparison Table
| Compound | Key Aliphatic Signal (ppm) | Multiplicity | Key Aromatic/Olefinic Feature | Status |
| 4-(2-bromoethyl)biphenyl | 3.60 (-CH₂Br) | Triplet | Clean aromatic region (7.2-7.6) | Target |
| 4-(2-hydroxyethyl)biphenyl | 3.90 (-CH₂OH) | Triplet | Broad singlet (OH) variable | Precursor |
| 4-vinylbiphenyl | N/A | N/A | 6.75 (dd), 5.80 (d), 5.25 (d) | Impurity |
| 4-ethylbiphenyl | 2.70 (q), 1.30 (t) | Quartet/Triplet | No signals > 3.0 ppm | Over-reduction |
Differentiation Strategy
-
Vs. Alcohol Precursor: Look for the shift of the terminal methylene.[1] The conversion of -OH to -Br causes an upfield shift of the terminal methylene from ~3.90 ppm to ~3.60 ppm.[1] If you see a small triplet at 3.90 ppm, the reaction is incomplete.
-
Vs. Vinyl Impurity: Elimination of HBr yields 4-vinylbiphenyl.[1] This destroys the triplet pattern and introduces characteristic olefinic protons in the 5.0–7.0 ppm range (ABX system).[1] The presence of doublets at 5.25 and 5.80 ppm is a "red flag" for elimination.[1]
Visualization of Analytical Logic
The following diagram outlines the decision tree for validating the product spectrum.
Caption: Logical workflow for validating 4-(2-bromoethyl)biphenyl purity via 1H NMR.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated/Analogous Data for Phenethyl bromides). National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] [Link]
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison.[1] [Link][1]
-
PubChem. "4-(2-bromoethyl)biphenyl Compound Summary."[1] National Library of Medicine.[1] [Link][1]
Sources
A Comparative Guide to the Infrared Spectroscopy of 4-(2-bromoethyl)biphenyl: A Predictive Analysis
For researchers and professionals in drug development, the precise structural confirmation of intermediates and final compounds is paramount. 4-(2-bromoethyl)biphenyl is a valuable building block, and Infrared (IR) spectroscopy offers a rapid, non-destructive method for verifying its identity and purity. This guide provides an in-depth analysis of the characteristic IR absorption bands of 4-(2-bromoethyl)biphenyl. In the absence of a publicly available reference spectrum, we will deconstruct the molecule into its constituent parts and, through a comparative analysis with structurally similar compounds, predict its IR fingerprint. This approach not only allows for confident identification but also deepens the understanding of how molecular structure dictates spectral features.
Deconstructing the Molecule for Spectral Prediction
The structure of 4-(2-bromoethyl)biphenyl can be broken down into three key components, each contributing distinct features to the overall IR spectrum:
-
The Biphenyl Core: The foundational aromatic system of two connected phenyl rings.
-
The Para-Disubstitution Pattern: One phenyl ring is substituted at the 1 and 4 positions, which strongly influences the out-of-plane bending vibrations.
-
The 2-Bromoethyl Side Chain: The aliphatic –CH2–CH2–Br group attached to the biphenyl core, which introduces both alkyl C-H and carbon-halogen vibrations.
By analyzing the known spectra of molecules that isolate these features—namely Biphenyl and 4-Ethylbiphenyl —we can build a highly accurate prediction of the spectrum for our target compound.
Comparative Spectral Analysis: From Biphenyl to 4-(2-bromoethyl)biphenyl
The Biphenyl Core: The Aromatic Foundation
The IR spectrum of biphenyl provides the baseline for the aromatic vibrations. Key absorptions are associated with the stretching and bending of the C-H and C=C bonds within the phenyl rings.
The Influence of a Para-Alkyl Group: Insights from 4-Ethylbiphenyl
4-Ethylbiphenyl is an excellent analogue for our target molecule. It possesses the same para-substituted biphenyl core and an ethyl group, allowing us to isolate the spectral changes caused by adding an alkyl chain in the 4-position. By comparing its spectrum to that of unsubstituted biphenyl, we can pinpoint the characteristic bands of the –CH2CH3 group and the specific out-of-plane bending modes indicative of para-substitution.
The Final Component: The Carbon-Bromine Vibration
The replacement of a terminal hydrogen on the ethyl group with a bromine atom introduces the C-Br stretching vibration. This bond is weaker and involves a heavier atom than C-C or C-H bonds, causing its absorption to appear at a much lower wavenumber, typically in the fingerprint region. According to established literature, the C-Br stretch is characteristically found in the 690-515 cm⁻¹ range.[1]
Predicted Characteristic IR Absorptions for 4-(2-bromoethyl)biphenyl
Synthesizing the data from our comparative analysis, we can construct a detailed table of the expected IR absorption bands for 4-(2-bromoethyl)biphenyl. This table serves as a practical guide for researchers seeking to verify the synthesis of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Notes |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | This region is characteristic of C-H bonds on an aromatic ring.[2] Data from biphenyl and 4-ethylbiphenyl confirm multiple weak peaks in this area.[3][4][5][6][7][8][9] |
| 2950-2850 | Medium | Aliphatic C-H Stretch | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the –CH2–CH2– group. The spectrum of 4-ethylbiphenyl clearly shows these peaks, which are absent in the biphenyl spectrum.[3] |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C In-Ring Stretch | These bands are fundamental to all benzene-containing compounds and represent the stretching of the carbon-carbon bonds within the aromatic rings. They are prominent in the spectra of both biphenyl and 4-ethylbiphenyl.[3][4] |
| ~1470-1450 | Medium | CH₂ Scissoring (Bending) | This bending vibration from the ethyl chain is expected in this region and is observed in the spectrum of 4-ethylbiphenyl.[3] |
| ~1300-1150 | Medium | -CH₂-Br Wagging | The wagging vibration of a CH₂ group adjacent to a halogen is a known characteristic absorption.[1] |
| ~840-810 | Strong | C-H Out-of-Plane Bend | This strong absorption is highly diagnostic for a para-disubstituted benzene ring. Its presence is a key indicator of the 4-substitution pattern on the biphenyl core. |
| 690-515 | Medium-Strong | C-Br Stretch | This is the characteristic stretching frequency for a carbon-bromine bond. Its presence in the lower fingerprint region is a crucial piece of evidence for the bromoethyl group.[1] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a modern and efficient technique that requires minimal sample preparation. This method is ideal for solid powder samples like 4-(2-bromoethyl)biphenyl.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory with a Diamond Crystal
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, meticulously clean the surface of the ATR diamond crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR crystal in the infrared beam path, collect a background spectrum. This scan measures the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O vapor) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the 4-(2-bromoethyl)biphenyl powder onto the center of the diamond crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for achieving a high-quality spectrum.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Use the same scan parameters (number of scans, resolution) as the background collection.
-
Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement, raise the anvil, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2.
Workflow for Spectral Interpretation
A logical workflow is essential for the systematic analysis of an IR spectrum to confirm the structure of 4-(2-bromoethyl)biphenyl.
Caption: Workflow for the IR spectral analysis of 4-(2-bromoethyl)biphenyl.
Conclusion
The infrared spectrum of 4-(2-bromoethyl)biphenyl is characterized by a unique combination of absorptions that directly reflect its molecular architecture. The key identifying features are the aliphatic C-H stretches from the ethyl group (2950-2850 cm⁻¹), the strong out-of-plane bending band confirming para-disubstitution (~840-810 cm⁻¹), and the C-Br stretch in the low-frequency fingerprint region (690-515 cm⁻¹). By employing the comparative analysis and the experimental protocol outlined in this guide, researchers can confidently verify the successful synthesis and identity of this important chemical intermediate, ensuring the integrity of their subsequent work in drug discovery and development.
References
-
PubChem. 4-Ethylbiphenyl. National Center for Biotechnology Information. [Link]
-
NIST. 4'-Ethyl-4-biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]
-
NIST. Biphenyl. NIST Chemistry WebBook. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
PubChem. 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. IR spectra of the biphenyl. [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. [Link]
-
NIST. Biphenyl, 4-bromo-4'-fluoro-. NIST Chemistry WebBook. [Link]
-
PubChem. 1,1'-Biphenyl, ethyl-. National Center for Biotechnology Information. [Link]
-
NIST. Biphenyl. NIST Chemistry WebBook. [Link]
-
NIST. Biphenyl. NIST Chemistry WebBook. [Link]
-
SpectraBase. 4-Bromobiphenyl. [Link]
-
DATACC. Spectral Database for Organic Compounds (SDBS). [Link]
-
NIST. 4-Bromo-2-phenyl phenol. NIST Chemistry WebBook. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
-
NIST. 4-Bromo-2-fluorobiphenyl. NIST Chemistry WebBook. [Link]
-
Inxight Drugs. 4-(2-BROMOETHYL)PHENOL. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Bakke, B. (2020). The Infrared Spectroscopy of Alkenes. Spectroscopy, 35(12), 14-18. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
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- 4. Biphenyl [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1'-Biphenyl, ethyl- | C14H14 | CID 15742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biphenyl [webbook.nist.gov]
- 8. Biphenyl [webbook.nist.gov]
- 9. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]
Technical Deep Dive: Optimizing Mass Spectrometry Workflows for 4-(2-Bromoethyl)biphenyl Analysis
Content Type: Methodological Comparison & Fragmentation Guide Target Compound: 4-(2-bromoethyl)biphenyl (CAS: 1623-95-6) Primary Audience: Analytical Chemists, drug development researchers, and QC scientists.[1][2]
Executive Summary & Strategic Context
4-(2-bromoethyl)biphenyl is a critical alkylating intermediate used frequently in the synthesis of liquid crystals and biphenyl-based pharmaceuticals.[1][2] Its structural duality—a stable aromatic biphenyl core coupled with a labile alkyl bromide tail—presents a unique analytical challenge.[2]
While Electron Ionization (EI) remains the structural fingerprinting standard, its high energy often obliterates the molecular ion (
This guide objectively compares EI (GC-MS) against APCI/APPI (LC-MS) workflows and provides a definitive fragmentation map to distinguish this compound from its structural analogs (e.g., impurities like 4-ethylbiphenyl or 4-(1-bromoethyl)biphenyl).[1][2]
Theoretical Fragmentation Mechanics
Understanding the bond dissociation energies (BDE) is prerequisite to interpreting the spectrum. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-C biphenyl linkage (~418 kJ/mol).
Isotopic Signature
Bromine possesses two stable isotopes,
-
Diagnostic Value: Any fragment containing the bromine atom must appear as a doublet separated by 2
units with nearly equal intensity. -
Validation: If the molecular ion cluster does not show a 1:1 ratio at
and , the peak is not the intact monobrominated target.
The Phenonium Ion Effect (Neighboring Group Participation)
Unlike simple alkyl halides, the ethyl bridge in 4-(2-bromoethyl)biphenyl allows for anchimeric assistance .[1][2] Upon the loss of the bromine radical, the positive charge on the terminal carbon is stabilized by the
Comparative Analysis: Ionization Techniques
The following table contrasts the "performance" of different ionization modalities for this specific molecule.
| Feature | Electron Ionization (EI) | Electrospray (ESI) | Atmos.[2][4][5] Pressure Chemical Ionization (APCI) |
| Suitability | High (Gold Standard for ID) | Low (Not recommended) | High (Best for Quant/LC) |
| Mechanism | Hard ionization (70 eV).[1][2] | Soft ionization (Solution phase).[2] | Gas-phase chemical ionization.[1][2] |
| Molecular Ion ( | Visible (doublet), but weak due to Br loss.[2] | Often absent; requires adducts ( | Strong |
| Fragmentation | Rich, structural fingerprint.[1][2][6] | Minimal. | Moderate; tunable via cone voltage.[1][2] |
| Sensitivity | Good for pure standards.[1][2] | Poor (Compound is non-polar).[2] | Excellent for non-polar aromatics.[1][2] |
| Primary Use Case | Impurity profiling, library matching.[1][2] | N/A | Trace quantitation in biological matrices.[2] |
Critical Insight: Do not attempt ESI for trace analysis of this compound without a dopant (e.g., silver ions) to force adduct formation. The biphenyl core is too non-polar to protonate efficiently under standard ESI conditions.
Detailed Fragmentation Pathway (EI Mode)
The fragmentation of 4-(2-bromoethyl)biphenyl follows a deterministic pathway governed by the weakness of the C-Br bond and the stability of the biphenyl system.
Key Diagnostic Ions Table
| m/z Value | Ion Composition | Relative Intensity | Origin / Mechanism |
| 260 / 262 | Moderate (1:1 ratio) | Molecular Ion .[1][2] Distinctive doublet confirms Br presence.[1][2][7] | |
| 181 | 100% (Base Peak) | Loss of Br .[2] Formation of stabilized phenonium or ethyl-biphenyl cation.[1][2] | |
| 165 / 166 | 20-40% | Fluorenyl Cation .[1][2] Rearrangement involving loss of methyl/methylene from the ethyl chain + cyclization. | |
| 152 | 30-50% | Biphenylenonium .[2] Classic biphenyl core fragment; loss of the ethyl chain ( | |
| 76 / 152 | Variable | Doubly charged biphenyl or phenyl ring fragmentation.[2] |
Visualizing the Fragmentation Logic
The following diagram illustrates the mechanistic flow from the parent ion to the stable aromatic core.
Figure 1: Mechanistic fragmentation pathway of 4-(2-bromoethyl)biphenyl under 70 eV Electron Ionization.[1][2]
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducible data, follow this self-validating protocol. This method minimizes thermal degradation of the alkyl bromide prior to ionization.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole MS.[1][2]
-
Inlet: Split/Splitless (Keep temperature
to prevent dehydrobromination in the liner). -
Column: 5% Phenyl-arylene (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]
Temperature Program (Critical for Resolution)
-
Initial:
(Hold 1 min) - Traps solvent/volatiles. -
Ramp 1:
/min to .[1][2] -
Ramp 2:
/min to - Slow ramp resolves structural isomers.[1][2] -
Final:
/min to (Hold 3 min) - Elutes heavy dimers.
QC & Troubleshooting Criteria
-
Symptom: Appearance of a peak at
(m/z 180) appearing before the main peak.[2]-
Cause: Thermal elimination of HBr in the injector port (formation of 4-vinylbiphenyl).[2]
-
Fix: Lower inlet temperature to
and deactivate the glass liner.
-
-
Symptom: Skewed isotopic ratio (e.g., M peak is 100%, M+2 is 30%).[2]
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the appropriate instrumentation based on your analytical goals.
Figure 2: Workflow decision matrix for selecting ionization techniques.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-bromo-1,1'-biphenyl (Analog Reference). NIST Standard Reference Database 1A v17.[1][2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Edition.[1][2] Wiley.[1][2] (Standard text for isotopic abundance and alkyl halide fragmentation rules).
-
McLafferty, F. W. Interpretation of Mass Spectra.[1][2] University Science Books.[1][2] (Source for phenonium ion and anchimeric assistance mechanisms in mass spec).[2]
- Debrauwer, L., et al. "Comparison of ESI, APCI and APPI for the analysis of non-polar compounds." Journal of Mass Spectrometry.
Sources
- 1. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 2. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. m.youtube.com [m.youtube.com]
Distinguishing 4-(2-bromoethyl)biphenyl from 4-ethylbiphenyl impurity
Analytical Distinction of 4-(2-Bromoethyl)biphenyl from its Dehalogenated Analog 4-Ethylbiphenyl: A Comparative Guide
Executive Summary
In the synthesis and quality control of biphenyl derivatives, 4-(2-bromoethyl)biphenyl (Target) is frequently contaminated with 4-ethylbiphenyl (Impurity). This impurity often arises from incomplete functionalization of the ethyl precursor or inadvertent protodehalogenation during reaction workups involving reducing agents.
Distinguishing these two requires specific attention because they share the same biphenyl chromophore (making UV-Vis unreliable) and have similar solubility profiles. This guide outlines the definitive analytical protocols to differentiate them, relying primarily on
Chemical Profile & Theoretical Basis
The core challenge lies in the structural similarity. The only difference is the terminal functional group on the ethyl chain: a heavy bromine atom versus a hydrogen atom.
| Feature | 4-(2-Bromoethyl)biphenyl (Target) | 4-Ethylbiphenyl (Impurity) |
| CAS Registry | 41900-13-4 | 5707-44-8 |
| Formula | ||
| Mol. Weight | 261.16 g/mol | 182.26 g/mol |
| Physical State | Solid (White/Off-white crystalline) | Low-melting Solid or Liquid (MP ~34°C) |
| Polarity | Moderate (Alkyl halide) | Low (Non-polar hydrocarbon) |
| Key Risk | Alkylating agent (Genotoxic potential) | Inert hydrocarbon impurity |
Method 1: Nuclear Magnetic Resonance ( H NMR)
The Gold Standard. NMR provides the most unambiguous distinction because the electronegative bromine atom significantly deshields the adjacent methylene protons.
Mechanism of Distinction
-
Impurity (4-Ethylbiphenyl): Contains a terminal methyl group (
). This appears as a triplet at ~1.2 ppm . -
Target (4-(2-Bromoethyl)biphenyl): Contains a methylene group attached to bromine (
). This appears as a triplet at ~3.6 ppm .
Comparative Shift Table (in )
| Proton Environment | 4-(2-Bromoethyl)biphenyl ( | 4-Ethylbiphenyl ( | Differentiation Logic |
| Terminal Group | 3.55 – 3.65 (t, 2H, | 1.20 – 1.30 (t, 3H, | CRITICAL: The target lacks the high-field methyl triplet. |
| Benzylic Group | 3.15 – 3.25 (t, 2H, | 2.65 – 2.75 (q, 2H, | The Br atom pulls the benzylic signal downfield by ~0.5 ppm. |
| Aromatic Region | 7.30 – 7.60 (m, 9H) | 7.20 – 7.60 (m, 9H) | Non-diagnostic. Both share the identical biphenyl core. |
Protocol:
-
Dissolve ~10 mg of sample in 0.6 mL
. -
Acquire spectrum (minimum 8 scans).
-
Integration Check: Set the aromatic region (9H) as the reference integral.
-
Calculation: If the triplet at 1.25 ppm is present, calculate mole % impurity:
Method 2: Mass Spectrometry (MS)
The Confirmation. MS is superior for trace analysis (ppm level) where NMR sensitivity drops.
Mechanism: Isotopic Signature
Bromine exists naturally as two stable isotopes:
-
Target: Will show two molecular ion peaks of nearly equal intensity separated by 2 mass units (
and ). -
Impurity: Will show a single dominant molecular ion peak at
182.
MS Logic Diagram
Figure 1: Mass Spectrometry decision logic based on isotopic abundance.
Method 3: HPLC Analysis
For Purity Quantification. Because the biphenyl core dominates the hydrophobicity, standard C18 columns may show poor resolution between these two.
-
Recommended Column: Biphenyl or Phenyl-Hexyl Stationary Phase .
-
Why? These phases utilize
interactions. The polarizable bromine atom in the target molecule alters the electron density of the ethyl chain and the overall solvation sphere, often resulting in better separation selectivity compared to a standard C18 column [1].
-
-
Elution Order (Reverse Phase):
-
4-(2-Bromoethyl)biphenyl: Elutes earlier (slightly more polar due to the C-Br bond).
-
4-Ethylbiphenyl: Elutes later (more hydrophobic).
-
Note: This order can reverse depending on the specific mobile phase (MeOH vs ACN), so standards must be injected.
-
Analytical Decision Tree
Use this workflow to determine the identity of your material.
Figure 2: Step-by-step analytical workflow for sample identification.
References
-
Ascentis Express Biphenyl Phase Analysis. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
National Institute of Standards and Technology (NIST). 4-Ethylbiphenyl Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link
-
ChemicalBook. 4-(2-Bromoethyl)biphenyl Product Description and CAS Verification. Link
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)-
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)-, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's hazardous properties. This compound, a brominated organic molecule, requires specific handling and disposal considerations due to its potential health and environmental effects.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. While a specific Safety Data Sheet (SDS) for 1,1'-Biphenyl, 4-(2-bromoethyl)- was not identified, the hazard profile can be inferred from structurally similar brominated biphenyl compounds.
Based on available data for related substances, 1,1'-Biphenyl, 4-(2-bromoethyl)- is anticipated to present the following hazards:
-
Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye irritation or damage.[1][2][3][4]
-
Environmental Hazard: Likely to be very toxic to aquatic life.[1]
Due to the presence of bromine, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation and disposal, as many waste management facilities have specific protocols for halogenated waste streams to prevent the formation of dioxins and other hazardous byproducts during incineration.[5][6]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if ingested.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2][3] | Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing.[1][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | Wear tightly fitting safety goggles or a face shield.[1] |
| Aquatic Toxicity | Very toxic to aquatic life.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)- from the point of generation to final pickup by trained professionals.
Step 1: Immediate Personal Protection
Before handling the chemical or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly fitted lab coat.
-
Tightly sealed safety goggles.
All handling of 1,1'-Biphenyl, 4-(2-bromoethyl)- and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate a Waste Container: Obtain a chemically compatible waste container from your institution's Environmental Health and Safety (EHS) department. The container must have a secure, threaded cap.[6]
-
Label the Container: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "1,1'-Biphenyl, 4-(2-bromoethyl)-," and the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Segregate Halogenated Waste: This waste stream must be kept separate from non-halogenated organic waste.[5][6] Mixing these waste streams can complicate the disposal process and increase costs.[5]
Step 3: Safe Storage Pending Disposal
-
Keep Containers Closed: The hazardous waste container must be kept tightly sealed at all times, except when you are actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store in a Designated Area: Store the sealed waste container in a secondary containment bin within a well-ventilated, designated satellite accumulation area. This is typically within or near the laboratory where the waste is generated.
-
Avoid Accumulation: Do not allow excessive amounts of waste to accumulate.[6] Be aware of your institution's and local regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have finished the experiments generating this waste, contact your institution's EHS department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should 1,1'-Biphenyl, 4-(2-bromoethyl)- or any other organic chemical be disposed of down the sink.[6][8] This is a serious violation of environmental regulations and can lead to contamination of waterways.
-
Final Disposal Method: The final disposal will be handled by a licensed hazardous waste management facility, likely through high-temperature incineration in a manner compliant with the Resource Conservation and Recovery Act (RCRA) regulations for halogenated organic compounds.[9][10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and arrange for disposal through EHS.[3]
-
-
For Large Spills (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)-.
Caption: Decision workflow for the disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)-.
By adhering to these procedures, researchers can ensure that the disposal of 1,1'-Biphenyl, 4-(2-bromoethyl)- is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- Echemi. (n.d.). 1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] Safety Data Sheet.
- European Chemicals Agency. (n.d.). 4-(1-bromo-2-phenylethyl)-1,1'-biphenyl: Identity.
- European Chemicals Agency. (n.d.). 4-(1-bromo-2-phenylethyl)-1,1'-biphenyl: Overview.
- (n.d.). 4'-(Bromomethyl)
- Cleanchem Laboratories. (n.d.).
- (n.d.). 4-(Bromomethyl)
- PubChem. (n.d.). 1-(1,1'-Biphenyl)-4-yl-2-bromoethanone.
- European Chemicals Agency. (2023, June 9). Substance Information.
- European Chemicals Agency. (n.d.). 4-bromobiphenyl: Substance Information.
- (n.d.).
- European Chemicals Agency. (n.d.). 4-(1-bromo-2-phenylethyl)-1,1'-biphenyl: Regulatory activities.
- PubChem. (n.d.). 4'-Bromo-[1,1'-biphenyl]-2-ol.
- Sigma-Aldrich. (2025, December 4). (2-Bromoethyl)
- Combi-Blocks, Inc. (2023, January 2). 2-([1,1'-Biphenyl]-4-yl)
- PubChem. (n.d.). 4,4'-Bis(bromomethyl)biphenyl.
- Environment, Health and Safety, University of South Carolina. (n.d.). 7.2 Organic Solvents.
- PubChem. (2026, February 14). 3-(2-Bromoethyl)-1,1'-biphenyl.
- (n.d.). Compound 2-(4'-bromo[1,1'-biphenyl]-4-yl)
- Braun Research Group. (n.d.).
- National Environmental Trainers. (n.d.).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (2025, June 26).
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- 10. epa.gov [epa.gov]
Personal protective equipment for handling 1,1'-Biphenyl, 4-(2-bromoethyl)-
CAS: 1656-55-9 Synonyms: 4-(2-Bromoethyl)biphenyl; 1-(2-Bromoethyl)-4-phenylbenzene Chemical Class: Alkyl Bromide / Biphenyl Derivative
Hazard Profile & Risk Assessment
Senior Scientist Note: Do not underestimate this compound based on its solid state. As an alkyl bromide attached to a biphenyl system, 1,1'-Biphenyl, 4-(2-bromoethyl)- functions as a potent electrophilic alkylating agent . While specific toxicological data for this congener may be sparse compared to simpler halides, its structural homology to phenethyl bromide and benzyl bromide dictates that we treat it as a Lachrymator and a Skin/Mucous Membrane Corrosive (Category 1B) .
The primary mechanism of toxicity is SN2 alkylation of biological nucleophiles (DNA bases, cysteine residues in proteins). This results in delayed, deep-tissue damage that may not be immediately painful upon contact.
| Hazard Class | GHS Classification (Inferred/Analogous) | Operational Implication |
| Health | Skin Corr.[1][2][3] 1B; Eye Dam. 1 | Irreversible tissue damage possible. Zero skin contact tolerance. |
| Respiratory | STOT SE 3 (Resp.[1] Irrit.) | Dust inhalation causes severe airway inflammation. |
| Reactivity | Alkylating Agent | Reacts violently with strong bases, amines, and oxidizers. |
Hierarchy of Controls (Engineering First)
PPE is the last line of defense. The following engineering controls are mandatory before PPE is even considered.
-
Primary Containment: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Alkyl bromide powders are prone to static charge, leading to "flying powder" events that contaminate the user.
-
Closed Systems: Where possible, solubilize the solid immediately upon weighing to transition to liquid handling, which is easier to contain.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of alkylating solids.
Hand Protection: The "Double-Barrier" System
Standard nitrile gloves provide only incidental splash protection against organic halides. Brominated alkyls can permeate thin nitrile in <10 minutes.
| Layer | Material Recommendation | Technical Justification |
| Inner Layer | Nitrile (4 mil) | Acts as a sweat barrier and final defense line. |
| Outer Layer | Silver Shield® (EVOH/PE Laminate) | Critical: Laminate films offer >4-hour breakthrough time for alkyl halides. Nitrile degrades rapidly. |
| Dexterity | Optional: Outer Nitrile (Disposable) | If Silver Shield is too loose, place a chemically resistant nitrile glove over it to secure the fit. |
Ocular & Respiratory Protection
-
Eyes: Indirect-Vented Chemical Splash Goggles .
-
Why: Safety glasses allow dust migration. Vapor/dust from this compound acts as a lachrymator; contact with the cornea can cause permanent opacity.
-
-
Respiratory:
-
Routine: Fume hood sash at working height (18 inches).
-
Spill/Dust Generation: If working outside a hood (strictly prohibited) or cleaning a powder spill, use a Half-face respirator with P100/OV (Organic Vapor) cartridges .
-
Body Protection
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends (polyester) can melt into skin if a reaction exotherms or a fire occurs.
-
Apron: Chemical-resistant rubber/neoprene apron required during transfer of >10g quantities.
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing
-
De-clutter: Remove all non-essential equipment from the fume hood.
-
Barrier Setup: Place a disposable absorbent mat (plastic side down) on the hood surface.
-
Weighing:
-
Place the balance inside the hood.
-
Do not use a spatula to scrape the last milligram. This generates dust.[4]
-
Use a disposable weighing boat. Once weighed, transfer immediately to the reaction vessel.
-
Step 2: Solubilization (The Critical Transition)
The goal is to move from "Dust Hazard" to "Liquid Hazard" as quickly as possible.
-
Add the solvent (e.g., DCM, THF) to the reaction vessel before adding the solid if the chemistry allows, OR add the solid and immediately cover with solvent.
-
Wash the weighing boat with a small amount of solvent directly into the reaction flask to quench residual dust.
Step 3: Decontamination
-
Wipe the exterior of the reagent bottle with a tissue soaked in dilute sodium thiosulfate (destroys alkylating agents) or simple acetone, then dispose of the tissue as hazardous waste.
-
Seal the bottle with Parafilm before returning to storage.
Visualization: Safety Workflow
The following diagram illustrates the logical flow of safety checks and actions required for handling 1,1'-Biphenyl, 4-(2-bromoethyl)-.
Figure 1: Operational workflow emphasizing the progression from engineering controls to disposal.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Evacuate: If a significant amount (>5g) becomes airborne outside the hood, evacuate the lab immediately.
-
Isolate: Close lab doors. Post "Do Not Enter" signage.[5]
-
Cleanup:
-
Don full PPE (including P100 respirator).
-
Cover spill with wet paper towels (solvent-dampened) to prevent dust dispersal.
-
Scoop into a wide-mouth jar.
-
Clean surface with a solution of 5% Ethanolamine in water (nucleophilic deactivation of the bromide).
-
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid) or strong bases.
-
Labeling: Must explicitly state "Contains Alkyl Bromide – Potential Lachrymator."
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15559092, 4-(2-Bromoethyl)biphenyl. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
